(+)-alpha-Funebrene

Catalog No.
S1910352
CAS No.
50894-66-1
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-alpha-Funebrene

CAS Number

50894-66-1

Product Name

(+)-alpha-Funebrene

IUPAC Name

(1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15-/m1/s1

InChI Key

IRAQOCYXUMOFCW-GUIRCDHDSA-N

SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13CC=C([C@@H](C3)C2(C)C)C

(+)-alpha-Funebrene is a natural product found in Acorus calamus with data available.

natural sources of (+)-alpha-funebrene

Author: Smolecule Technical Support Team. Date: February 2026

A Confirmed Natural Source

The table below summarizes the key finding from the current literature.

Plant Source Plant Family Plant Part Type of Extract Concentration (Area %) Identification Method Citation
Achillea fragrantissima Asteraceae Leaves Methanolic Extract 3.24% GC-MS Analysis [1]

This finding is from a preliminary analysis, which indicates that the methanolic extract of Achillea fragrantissima leaves is a viable source of (+)-α-funebrene [1].

Experimental Protocol for Plant Analysis

The study on Achillea fragrantissima employed the following methodology, which provides a reproducible protocol for your research [1].

G Plant Material Analysis Workflow Plant Material Collection & Drying Plant Material Collection & Drying Mechanical Grinding Mechanical Grinding Plant Material Collection & Drying->Mechanical Grinding Solvent Extraction (Methanol) Solvent Extraction (Methanol) Mechanical Grinding->Solvent Extraction (Methanol) Ultrasonic-Assisted Treatment Ultrasonic-Assisted Treatment Solvent Extraction (Methanol)->Ultrasonic-Assisted Treatment Filtration & Concentration Filtration & Concentration Ultrasonic-Assisted Treatment->Filtration & Concentration GC-MS Analysis GC-MS Analysis Filtration & Concentration->GC-MS Analysis Data Interpretation (NIST/MAINLIB) Data Interpretation (NIST/MAINLIB) GC-MS Analysis->Data Interpretation (NIST/MAINLIB)

Experimental workflow for the extraction and identification of plant volatiles.

Detailed Methodology
  • Plant Material Preparation: Leaves of Achillea fragrantissima were collected, shade-dried at room temperature for two weeks, and finely ground into a powder [1].
  • Extraction Procedure: 30 grams of the powdered leaves were mixed with 250 mL of methanol. Extraction was enhanced using an ultrasonic bath, applied in four 20-minute cycles over a 24-hour period [1].
  • GC-MS Analysis:
    • Instrumentation: The analysis was performed using a Gas Chromatography–Mass Spectrometry system.
    • Column: A non-polar fused silica capillary column.
    • Mobile Phase: Helium gas at a constant flow rate of 1.2 mL/min.
    • Injection: 2 µL of the methanol-diluted extract.
    • Data Analysis: The acquired mass spectra were compared with reference data from the NIST and MAINLIB spectral libraries for compound identification [1].

Research Implications and Future Directions

The identification of (+)-α-funebrene in Achillea fragrantissima is a starting point. Further research should focus on:

  • Confirming Enantiomeric Purity: The reported GC-MS method separates compounds but does not confirm the enantiomeric purity of the isolated (+)-α-funebrene. Future work should employ GC-MS on chiral stationary phases to definitively confirm the presence and ratio of the (+) enantiomer, as demonstrated in analyses of other essential oils [2].
  • Exploring Biosynthetic Pathways: Investigating the enzymes and genes involved in the biosynthesis of (+)-α-funebrene in Achillea fragrantissima could be valuable. Integrative geno-metabolomic approaches, similar to those used in studying other Zingiberaceae plants, could be applied [3].
  • Bioactivity Screening: The preliminary study noted antibacterial properties of the extract [1]. Isolating (+)-α-funebrene and evaluating its specific biological activities, such as antimicrobial or anti-inflammatory effects, is a crucial next step for drug development.

Key Takeaways for Researchers

  • Primary Source: The most direct current evidence points to Achillea fragrantissima (Asteraceae) as a source of (+)-α-funebrene [1].
  • Methodology: A combination of methanol extraction followed by GC-MS analysis is an effective protocol for initial detection.
  • Critical Next Step: Chiral separation techniques are mandatory to confirm the specific enantiomer and rule out the presence of its (-)- counterpart or a racemic mixture.

References

alpha funebrene plant species occurrence

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Sources of Alpha-Phellandrene

Alpha-phellandrene (α-PHE) is a cyclic monoterpene found in the essential oils of a wide variety of plant species [1] [2]. It was first isolated from Eucalyptus phellandra (now E. radiata), from which it derives its name [1] [2].

The table below lists key plant species identified as significant sources of alpha-phellandrene, along with the plant part used and the reported concentration.

Plant Species Common Name Plant Part Alpha-Phellandrene Concentration (%) Reference
Foeniculum vulgare Fennel Aerial Parts Up to 82.1% [1]
Anethum graveolens Dill Aerial Parts Up to 70.2% [1]
Canarium ovatum Philippine Canarium Resin 64.9% [1]
Curcuma longa Turmeric Leaves 24.4% [1]
Eucalyptus camaldulensis River Red Gum Aerial Parts 27.5% [1]
Schinus terebinthifolius Brazilian Pepper Tree Berries 34.38% [3]
Various Eucalyptus species (e.g., E. dives, E. elata) Eucalyptus Leaves 17% - 35% [1] [2]
Boswellia sacra Frankincense Not Specified 42% [1]

Geographical location significantly influences the chemical profile of essential oils. For instance, high concentrations of alpha-phellandrene have been reported in specimens from India, Europe, and Brazil, among other regions [1].

Biological Activities and Potential Applications

Research has revealed a spectrum of promising biological activities associated with alpha-phellandrene, both as a pure molecule and as a major component of essential oils [1] [2].

The following diagram illustrates the primary biological activities of alpha-phellandrene and the general research approaches used to investigate them, which will be detailed in the subsequent sections.

Research Framework for Alpha-Phellandrene Bioactivity

Detailed Experimental Findings
  • Antitumor Activity: Studies on pure alpha-phellandrene and plant extracts containing it have shown promising antitumoral effects [1] [2]. For example, ethanol extracts of Koelreuteria paniculata flowers, which contain various terpenes, demonstrated significant antiproliferative activity against HT-29 (human colon adenocarcinoma) cell lines, with an IC₅₀ of 21.44 µg/mL [4]. The MTT assay is a standard colorimetric method used for these assessments, which measures cell metabolic activity as an indicator of cell viability and proliferation [4].
  • Antimicrobial and Insecticidal Activities: Alpha-phellandrene exhibits antimicrobial functions against a range of food-borne pathogens and shows larvicidal and insecticidal properties [1]. Antibacterial activity is typically evaluated in vitro by determining the Minimum Inhibitory Concentration (MIC) against bacterial strains like Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa [4].
  • Anti-inflammatory, Analgesic, and Neuro-modulatory Effects: The compound has demonstrated antinociceptive (pain-blocking) and anti-inflammatory activities in biological studies [1] [2]. These are often investigated in vivo using rodent models, such as carrageenan-induced edema for inflammation and the hot plate or writhing tests for analgesic response [2].

Research Methodologies and Protocols

Systematic Literature Review Protocol

A robust method for establishing the state of the art, as used in [1], involves:

  • Databases: Querying scientific databases (PubMed, SciELO, Wiley Online Library, Web of Science).
  • Search Strategy: Using keywords like "alpha-Phellandrene," "biological activity," "pharmaceutical," and "food" individually and in combination.
  • Screening: Applying the PRISMA guidelines to systematically identify, select, and critically appraise relevant research. This includes filtering papers that mention alpha-phellandrene in the title/abstract and have a clear correlation with biological activities, while removing duplicates and studies with incomplete information [1].
Chemical Profiling and Bioactivity Testing

A common workflow for identifying active compounds in plant materials is detailed in [4]:

  • Extraction: Plant material is dried and extracted with a solvent like ethanol under controlled conditions.
  • Chemical Analysis: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify its chemical constituents, including alpha-phellandrene [4].
  • Bioassay-Guided Fractionation: Extracts are tested for biological activity (e.g., antitumor, antimicrobial). Active extracts may be fractionated further, and the process is repeated to isolate the active compound(s).

Research Gaps and Toxicological Considerations

Despite promising findings, several areas require further investigation before therapeutic application:

  • Toxicological Data: Comprehensive studies on the threshold values distinguishing beneficial from toxic effects (e.g., mutagenic, carcinogenic, allergenic potential) are still lacking and are critically needed [1].
  • Mechanism of Action: The specific signaling pathways and molecular targets through which alpha-phellandrene exerts its effects are not yet fully elucidated [2]. While general plant signaling involves complex networks including G-proteins, kinase cascades, and ion channels that ultimately affect gene expression [5], the specific role of alpha-phellandrene within these networks remains an area of active research.
  • Synergistic Effects: It is often challenging to distinguish the effects of the pure alpha-phellandrene molecule from the synergistic effects of other components in the essential oils from which it is derived [1].

References

Natural Sources and Biosynthetic Context

Author: Smolecule Technical Support Team. Date: February 2026

α-Funebrene is a sesquiterpene identified in various organisms. The table below summarizes its known natural sources and associated biosynthetic insights.

Source Key Findings Research Context
Cinnamomum cassia (Chinese Cinnamon) [1] One of five key terpenoids (with α-copaene, β-bourbonene) influencing characteristic aroma in bark; peaks at 240 months (20 years) [1]. Integrated transcriptomic & metabolomic study; sesquiterpenes like α-funebrene linked to MVA pathway [1].
Fusarium verticillioides (Fungus) [2] Produced alongside trichodiene; absolute configuration confirmed as (+)-α-funebrene via chiral GC-MS [2]. Biosynthetic routes for related sesquiterpenes revised; all stereostructures linked to trichodiene precursor [2].

In plants like Cinnamomum cassia, sesquiterpenes are synthesized primarily via the mevalonic acid (MVA) pathway in the cytosol [1]. The general pathway begins with universal 5-carbon precursors, Isopentenyl pyrophosphate (IPP) and Dimethylallyl diphosphate (DMAPP), which condense to form the 15-carbon backbone Farnesyl pyrophosphate (FPP). FPP is then cyclized by a specific terpene synthase (TPS) enzyme, which has not yet been identified for α-funebrene. This cyclization forms the core funebrene carbon skeleton, which is then likely modified by other enzymes (such as cytochrome P450s) to produce the final α-funebrene molecule [1].

G IPP Isopentenyl pyrophosphate (IPP) GPP Geranyl pyrophosphate (GPP) IPP->GPP C₅ + C₅ DMAPP Dimethylallyl diphosphate (DMAPP) DMAPP->GPP FPP Farnesyl pyrophosphate (FPP) GPP->FPP + C₅ Cyclization Cyclization via specific Terpene Synthase (TPS) FPP->Cyclization Skeleton Funebrene Carbon Skeleton Cyclization->Skeleton alpha_funebrene α-Funebrene Skeleton->alpha_funebrene Modification (e.g., P450s)

Synthetic Chemistry Approach

The unique and highly strained trans-fused 5/5 ring system of the funebrene family makes its chemical synthesis a significant challenge. A breakthrough in 2024 reported the first asymmetric total synthesis of β-funebrene [3].

  • Key Strategy: The synthesis used an intramolecular [3 + 2] annulation of allenylsilane-enes.
  • Core Achievement: This method allowed for the diastereoselective construction of the challenging trans-fused 5/5 ring system directly from acyclic precursors [3].
  • Significance: This work provides a viable route to access these strained natural products and their analogues for biological testing, bypassing the need to extract them from natural sources [3].

Key Experimental Methods for Analysis

The following experimental protocols are commonly used for the identification, quantification, and chiral analysis of terpenes like α-funebrene in complex biological mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To separate, identify, and quantify volatile organic compounds (VOCs) from biological samples (e.g., plant bark, fungal volatiles).
    • Protocol: Sample volatiles are typically extracted using Headspace Solid-Phase Microextraction (HS-SPME) or by distilling essential oils. The extract is injected into a GC system equipped with a non-polar or polar stationary phase column (e.g., 5% phenyl methyl polysiloxane). The separated compounds are then ionized and detected by a mass spectrometer. Identification is achieved by comparing mass spectra and retention indices with those of authentic standards or library data [4] [1].
  • Chiral GC-MS:

    • Purpose: To determine the absolute configuration and enantiomeric purity of chiral terpenes.
    • Protocol: This technique uses a GC column with a chiral stationary phase, often based on derivatized β-cyclodextrins. These columns can separate enantiomers. The configuration is assigned by comparison with the retention times of known enantiomerically pure standards [4] [2].

Research Implications and Future Directions

The current research on α-funebrene opens several promising avenues:

  • Bioactivity Exploration: The presence of α-funebrene in traditional medicinal plants like cinnamon and its structurally complex skeleton suggest potential for undiscovered pharmacological activities [3].
  • Biosynthetic Gene Discovery: Future work should focus on identifying the specific terpene synthase and any downstream modification enzymes responsible for α-funebrene biosynthesis in its natural sources [1].
  • Metabolic Engineering: Once the genes are identified, the biosynthetic pathway could be engineered into microorganisms (like E. coli or yeast) for sustainable production, a strategy alluded to in other metabolic engineering contexts [5].

References

farnesyl pyrophosphate to alpha funebrene cyclization

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Pathway Overview

The following diagram outlines the general biosynthetic pathway from Farnesyl Pyrophosphate (FPP) to α-funebrene and other sesquiterpenoids, integrating information from the search results.

f MVA Mevalonate (MVA) Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Bisabolyl Bisabolyl Cation FPP->Bisabolyl Sesquiterpene Synthases alpha_funebrene α-Funebrene Bisabolyl->alpha_funebrene other_sesqui Other Sesquiterpenoids (e.g., α-Zingiberene, β-Bisabolene, ar-Curcumene) Bisabolyl->other_sesqui

General biosynthetic pathway from primary metabolites to α-funebrene.

Key Experimental Data and Context

The table below summarizes the quantitative data and key experimental contexts where α-funebrene was identified.

Experimental Context Organism/System Key Finding on α-Funebrene Analytical Method Citation
Metabolomic Profiling Cinnamomum cassia (Cinnamon) Bark Identified as 1 of 5 terpenoids whose concentration peaked at 240 months (20 years) after planting. HS-SPME/GC-MS [1]
Cyclization Mechanism Study Zingiber officinale (Ginger) Rhizomes α-Zingiberene, β-bisabolene, and ar-curcumene are formed from a common bisabolyl cation intermediate derived from FPP. Tracer studies with labeled MVA and FPP [2]

Detailed Experimental Methodology

Based on the search results, here is a detailed protocol for the type of research used to study sesquiterpenoid biosynthesis, including α-funebrene.

1. Metabolite Profiling via HS-SPME/GC-MS [1]

This method is crucial for identifying and quantifying volatile sesquiterpenoids like α-funebrene in plant tissues.

  • Sample Preparation: Plant material (e.g., bark) is collected and often ground to a fine powder under liquid nitrogen to disrupt cells and release metabolites.
  • Volatile Extraction (HS-SPME):
    • The sample is placed in a sealed vial.
    • A Solid-Phase Microextraction (SPME) fiber, coated with an adsorbent material, is exposed to the headspace of the sample vial.
    • Volatile organic compounds (VOCs) adsorb onto the fiber coating.
  • Analysis (GC-MS):
    • The SPME fiber is injected into the hot inlet of a Gas Chromatograph (GC), where the trapped compounds are desorbed.
    • Compounds are separated in the GC column based on their polarity and boiling point.
    • The mass spectrometer (MS) then ionizes the eluted compounds and identifies them by their characteristic mass-to-charge (m/z) ratios.
    • Quantification: α-Funebrene is identified by comparing its retention time and mass spectrum to a standard (if available) and quantified based on the ion intensity in the chromatogram [1].

2. Investigating the Cyclization Mechanism [2]

Understanding the enzymatic conversion of FPP requires functional characterization of terpene synthases.

  • Gene Cloning and Heterologous Expression:
    • The candidate terpene synthase (TPS) gene is identified from transcriptomic data or known literature.
    • The gene is cloned into an expression plasmid (e.g., pET-28a for E. coli, pESC for yeast) and transformed into a microbial host like E. coli BL21(DE3) or Saccharomyces cerevisiae [3] [4].
  • Protein Purification:
    • The recombinant enzyme is expressed and purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins) [4].
  • In Vitro Enzyme Assay:
    • The purified enzyme is incubated with the substrate Farnesyl Pyrophosphate (FPP) in a suitable reaction buffer, often containing a divalent metal ion cofactor like Mg²⁺ or Mn²⁺ [5].
    • The reaction products can be captured in an organic overlay like dodecane or by SPME [3].
  • Product Identification:
    • The resulting compounds are analyzed using GC-MS.
    • The sesquiterpene products are identified by matching their MS fragmentation patterns and GC retention times with those of authentic standards or library spectra.

Key Insights for Researchers

  • Central Biosynthetic Intermediate: The cyclization of FPP to sesquiterpenoids like α-funebrene in plants is hypothesized to proceed through a common bisabolyl cation intermediate [2] [6]. This carbocation is a key branch point that can be rearranged into various skeletal types by different terpene synthases.
  • Enzyme Engineering Potential: Research on related enzymes, such as farnesene synthase, shows that single amino acid substitutions (e.g., L326I, Y402) can dramatically alter product yield and specificity [3]. This suggests that the terpene synthase responsible for α-funebrene could be a target for rational engineering to increase its production.
  • Context-Dependent Production: The finding that α-funebrene accumulation peaks at a specific stage (20 years) in C. cassia underscores that its biosynthesis is highly regulated and dependent on developmental and temporal factors [1]. This is a critical consideration for sourcing raw materials or designing bioproduction systems.

References

GC-MS Analysis of Sesquiterpenes: A Generalized Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is synthesized from recent studies on sesquiterpene analysis, detailing the steps from sample preparation to data interpretation [1] [2] [3].

Sample Preparation and Extraction
  • Essential Oil Isolation (if applicable): For plant material, essential oils can be isolated using hydrodistillation with a Clevenger-type apparatus. Typically, 50-100 g of dried and ground plant material is distilled for 2-4 hours. The obtained essential oil is dried over anhydrous sodium sulfate and stored at 4°C until analysis [1] [2].
  • Sample Dilution: The essential oil or a liquid sample containing sesquiterpenes is diluted in a suitable volatile organic solvent (e.g., n-hexane, dichloromethane) to achieve an approximate concentration of 1 mg/mL [1].
  • Solid-Phase Microextraction (SPME): As an alternative for volatile analysis, SPME fibers (e.g., DVB/CAR/PDMS) can be used to sample the headspace of plant material or cultures, followed by thermal desorption in the GC injector [3].
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following table summarizes the key instrumental parameters, collated from recent methodologies.

  • Table 1: Standard GC-MS Instrumental Parameters for Sesquiterpene Analysis
Parameter Specification 1 Specification 2 Notes
GC Instrument Gas Chromatograph with Split/Splitless Injector - -
Injector Temp. 220 °C 250 °C [2] [3]
Injection Mode Split, ratio 1:10 to 1:50 Splitless [1]
Injection Volume 1 µL - -
Carrier Gas Helium (He) - -
Flow Rate 1.0 mL/min (constant flow) 1.8 mL/min [1] [2]
Oven Program 60 °C (hold 1 min), ramp 3 °C/min to 240 °C (hold 5 min) 50 °C (hold 5 min), ramp 5 °C/min to 280 °C [1] [3]
GC Column HP-5MS (5% Phenyl Polysilphenylene-siloxane) DB-5MS Standard low-polarity phase [1] [2]
Dimensions 30 m x 0.25 mm i.d. x 0.25 µm film - -
MS Interface Temp. 280 °C 250 °C [1] [3]
Ion Source Temp. 230 °C 200 °C [1] [2]
Ionization Mode Electron Impact (EI) - -
Ionization Energy 70 eV - -
Mass Scan Range 40 - 500 m/z 35 - 450 m/z [1] [3]
Scan Rate 2-5 scans per second - -

The workflow for the overall analysis is outlined below.

cluster_GCMS GC-MS Steps Start Start Analysis SamplePrep Sample Preparation Start->SamplePrep Extraction Essential Oil Extraction or Sample Dissolution SamplePrep->Extraction GCMS GC-MS Analysis Extraction->GCMS DataAnalysis Data Processing GCMS->DataAnalysis Inject Sample Injection GCMS->Inject Id Compound Identification DataAnalysis->Id Report Reporting Id->Report Oven Oven Program Inject->Oven Ionize EI Ionization Oven->Ionize Detect Mass Detection Ionize->Detect Detect->DataAnalysis

Data Analysis and Compound Identification
  • Peak Integration and Quantification: Use the GC-MS data system software to integrate chromatographic peaks. For quantitative analysis, use a internal or external standard calibration curve. Relative percentage amounts can be calculated based on the peak area relative to the total integrated area (area normalization method) [1] [2].
  • Compound Identification:
    • MS Spectral Library Matching: Compare the mass spectrum of each peak against commercial (e.g., NIST, Wiley) or in-house libraries. A high similarity index (e.g., >85%) is typically required for a tentative identification [2] [3].
    • Linear Retention Index (LRI): Calculate the LRI for each compound by analyzing a homologous series of n-alkanes (e.g., C8-C40) under the same chromatographic conditions. Compare the calculated LRI with literature values obtained on a similar stationary phase for confirmation [1] [3].
    • Co-injection with Standard: The most reliable identification is achieved by co-injecting the sample with an authentic standard of the target compound and observing the enhancement of the peak without changes in the peak shape or retention time.

Critical Experimental Details

  • Method Development: If separation is inadequate, optimize the GC oven temperature program (e.g., alter ramp rates, initial/final temperatures).
  • Chiral Separation: For enantioselective analysis, a dedicated chiral GC column (e.g., based on derivatized cyclodextrins) is required, as demonstrated for compounds like α-pinene and α-copaene [1].
  • Quality Control: Include system suitability tests and blank runs to ensure instrument performance and prevent contamination.

Troubleshooting Guide

  • Poor Peak Shape: Check for active sites in the inlet or column, ensure proper sample solvent, and verify correct injection technique.
  • Low Response/No Peaks: Confirm injector and detector operation, check for leaks in the system, and verify sample concentration.
  • High Background Noise: Condition the column, replace the inlet liner, and check the ion source cleanliness.

References

Natural Sources and Identification of Alpha-Funebrene

Author: Smolecule Technical Support Team. Date: February 2026

Alpha-funebrene has been identified in the following plant species, offering potential starting materials for further investigation.

Plant Source Plant Part Analyzed Type of Extract Relative Abundance Identification Method
Achillea fragrantissima [1] Leaves Methanolic extract 3.24% (of total extract) GC-MS
Campomanesia adamantium [2] Flowers Volatile oil 12.05% (of total oil) GC/MS
Cinnamomum cassia (Cinnamon) [3] Bark Volatile Organic Compounds (VOCs) Significantly accumulated* GC-MS

*Integrated transcriptomic and metabolomic analysis identified alpha-funebrene as one of five terpenoids that peaked in concentration at 240 months after planting, contributing to the characteristic aroma. [3]

Experimental Protocols for Plant Extract Preparation and Analysis

Since targeted extraction methods are not reported, the following general protocols can be employed to obtain plant extracts containing alpha-funebrene, with subsequent analysis to confirm its presence.

Protocol 1: Methanolic Extraction with Sonication (for non-volatile extracts)

This protocol is adapted from the study on Achillea fragrantissima. [1]

  • 1. Plant Material Preparation:

    • Harvest plant leaves (e.g., Achillea fragrantissima) and dry naturally in a shaded area at room temperature for approximately two weeks.
    • Grind the dried material into a fine powder using a mill.
  • 2. Extraction Procedure:

    • Weigh 30 grams of the fine powder.
    • Mix with 250 mL of methanol in an appropriate container.
    • Subject the mixture to ultrasonic treatment (sonication). Perform four cycles of 20 minutes of sonication each, spread over a 24-hour period. Maintain the mixture in a water bath at room temperature.
    • After sonication, filter the mixture. Preserve the filtrate for analysis and the residue for subsequent processing if needed.
  • 3. Analysis via GC-MS:

    • Instrument: Gas Chromatography-Mass Spectrometry system with a non-polar fused silica capillary column.
    • Mobile Phase: Helium gas at a constant flow rate of 1.2 mL/min.
    • Injection: Dilute the methanolic extract in methanol and inject 2 µL into the system.
    • Identification: Compare the acquired mass spectra with reference data from standard libraries (e.g., NIST, MAINLIB).
Protocol 2: Hydrodistillation for Essential Oil (for volatile oils)

This protocol is based on methods used for Schinus terebinthifolius and Campomanesia adamantium. [2] [4]

  • 1. Plant Material Preparation:

    • Prepare the plant material (e.g., flowers of Campomanesia adamantium). The material can be used fresh or after air-drying at room temperature.
    • For fruits, peel and grind them to achieve a uniform particle size. [4]
  • 2. Hydrodistillation:

    • Place 200 grams of prepared plant material into a 3000 mL round-bottom flask.
    • Add 1500 mL of deionized water.
    • Assemble a Clevenger-type apparatus and perform hydrodistillation for 4-6 hours from the start of reflux.
    • Collect the distilled essential oil and hydrolate.
  • 3. Oil Recovery and Analysis:

    • Separate the essential oil from the water. The oil can be further dried using anhydrous sodium sulfate, followed by filtration and solvent removal under reduced pressure if dichloromethane is used for partitioning. [4]
    • Analyze the essential oil using GC-MS under conditions similar to those described in Protocol 1.

The experimental workflow for these protocols is summarized below.

G cluster_0 Sample Preparation Start Start: Plant Material Prep1 Dry and grind plant material into powder Start->Prep1 Prep2 Use fresh or dried plant material Start->Prep2 P1 Protocol 1: Methanolic Extraction A1 Analysis via GC-MS P1->A1 P2 Protocol 2: Hydrodistillation P2->A1 EP1 Product: Crude Extract Containing Alpha-Funebrene A1->EP1 EP2 Product: Essential Oil Containing Alpha-Funebrene A1->EP2 Prep1->P1 Prep2->P2

Application Notes for Researchers

  • Source Selection: The choice of plant source is critical. Campomanesia adamantium flowers showed a high relative abundance of beta-funebrene, suggesting it may be a promising source for the alpha isomer as well. [2]
  • Extraction Goal: The choice between a methanolic extract and an essential oil depends on the research objective. Essential oils are richer in volatile compounds like alpha-funebrene, while crude extracts contain a broader range of non-volatile bioactive compounds. [1] [2]
  • Analytical Specificity: GC-MS is the definitive technique for identifying and quantifying alpha-funebrene in complex plant matrices. Ensure method validation and comparison against reliable spectral libraries.

Future Research Directions

Current literature reveals no studies on the specific biological activities or mechanisms of action of alpha-funebrene. Future work should focus on:

  • Developing optimized isolation and purification techniques for alpha-funebrene.
  • Screening its biological activities (e.g., antimicrobial, anti-inflammatory, anticancer) based on the traditional uses of its source plants.
  • Investigating its synergistic effects with other compounds in the essential oils.

References

Comprehensive Application Notes and Protocols for Alpha-Funebrene Extraction Using Supercritical CO₂ Technology

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Alpha-Funebrene and Supercritical Fluid Extraction

Alpha-funebrene is a bioactive cyclic monoterpene belonging to the diverse class of isoprenoids found in various medicinal plants. While specific literature on alpha-funebrene is limited in the provided search results, extensive research on structurally similar compounds such as alpha-phellandrene provides valuable insights into its potential characteristics and applications. Monoterpenes of this class demonstrate significant bioactive properties including antimicrobial, anti-inflammatory, and anticancer activities, making them valuable targets for pharmaceutical development [1]. The chemical structure of alpha-funebrene features characteristic double bonds in a cyclic configuration that contribute to its biological activity and chemical reactivity.

Supercritical carbon dioxide (SC-CO₂) extraction has emerged as a superior technology for isolating sensitive bioactive compounds from plant matrices. This method utilizes CO₂ above its critical point (31.1°C and 73.8 bar), where it exhibits unique properties of both liquids and gases—high diffusivity similar to gases and solvent strength comparable to liquids [2]. The significant advantage of SC-CO₂ extraction for terpenes like alpha-funebrene lies in its ability to operate at moderate temperatures, preventing thermal degradation of labile compounds while eliminating the use of toxic organic solvents. This results in extracts of higher quality and biological activity compared to those obtained through conventional extraction methods [3]. The tunable solvating power of supercritical CO₂ by simple manipulation of pressure and temperature parameters allows for selective extraction, making it particularly suitable for obtaining high-purity terpene compounds.

Technical Principles of Supercritical CO₂ Extraction

Fundamental Mechanisms

The extraction efficiency of SC-CO₂ systems depends on the complex interplay between solute-matrix interactions and mass transfer phenomena. The process mechanism involves several sequential stages: diffusion of SC-CO₂ into the plant matrix, dissolution of target compounds (including alpha-funebrene), desorption from the matrix, and transport out of the extraction vessel [3]. The solvation power of supercritical CO₂ is primarily governed by its density, which can be precisely controlled through pressure and temperature adjustments. For non-polar to moderately polar compounds like monoterpenes, supercritical CO₂ exhibits exceptional solvation capacity without requiring additional co-solvents.

The selectivity of SC-CO₂ extraction can be enhanced by manipulating process parameters to target specific compound classes. Monoterpenes such as alpha-funebrene typically extract at moderate pressures (80-200 bar) and temperatures (40-60°C), while more polar compounds require higher densities or polar co-solvents [4]. This selective extraction capability prevents co-extraction of undesirable compounds, reducing downstream purification requirements and preserving the integrity of heat-labile bioactive molecules.

Comparative Advantages Over Conventional Methods

SC-CO₂ extraction offers significant advantages over conventional extraction techniques such as hydrodistillation (HD) and organic solvent extraction (SE). Traditional methods often involve thermal degradation or chemical alteration of sensitive compounds due to high temperatures or aggressive solvents [4]. In contrast, SC-CO₂ operates at near-ambient temperatures, preserving the natural chemical profile of the extract. Additionally, SC-CO₂ extracts are solvent-free, avoiding the residual solvent contamination common in conventional methods [2]. The superior quality of SC-CO₂ extracts has been demonstrated in comparative studies showing enhanced bioactivity profiles compared to conventionally extracted materials [3].

Table 1: Comparison of Extraction Methods for Bioactive Terpenes

Extraction Method Operational Conditions Advantages Limitations
Supercritical CO₂ 30-80°C, 75-400 bar No solvent residues, low thermal degradation, tunable selectivity High capital investment, pressure regulation required
Hydrodistillation 100°C, atmospheric pressure Simple equipment, no organic solvents Thermal degradation, hydrolysis of compounds, long extraction time
Organic Solvent Extraction 25-80°C, atmospheric pressure High capacity, familiar technology Solvent residues, potential toxicity, extensive purification needed
Microwave-Assisted 50-150°C, atmospheric pressure Reduced extraction time, moderate energy use Limited to small scales, potential hot spots

Experimental Protocols and Methodologies

Laboratory-Scale Supercritical CO₂ Extraction

Materials and Equipment:

  • Supercritical fluid extraction system equipped with 50 mL extraction vessel
  • Liquid CO₂ source with siphon attachment
  • Raw plant material containing alpha-funebrene (ground to 0.3-0.5 mm particle size)
  • Cooling bath for pump head
  • Back-pressure regulator for collection system
  • Analytical balance (±0.0001 g precision)

Sample Preparation Protocol:

  • Raw material characterization: Determine moisture content (should be <10% w/w) using AOAC method 950.46B [3].
  • Biomass comminution: Grind plant material using a laboratory mill to achieve uniform particle size distribution (0.3-0.5 mm).
  • Matrix conditioning: For improved recovery, mix with inert matrix modifiers (e.g., glass beads) in 1:1 ratio to prevent channeling.
  • Extractor loading: Pack the extraction vessel evenly to ensure uniform flow paths and avoid preferential channels.

Extraction Procedure:

  • System initialization: Preheat extraction vessel and all transfer lines to target temperature (40-60°C).
  • Pressure establishment: Pressurize the system slowly to the desired operating pressure (90-300 bar) using the high-pressure pump.
  • Static extraction: Maintain conditions for 15-30 minutes to allow equilibrium between matrix and supercritical fluid.
  • Dynamic extraction: Initiate CO₂ flow (1-3 mL/min) and collect extracts in pre-weighed collection vessels.
  • Fractional collection: Collect extracts at predetermined time intervals (e.g., every 10-15 minutes) to monitor extraction kinetics.
  • Process termination: Depressurize system gradually and recover extract from collection vessel.

Critical Operational Parameters:

  • Pressure range: 90-300 bar (higher pressures increase solvent density and extraction yield)
  • Temperature range: 40-60°C (higher temperatures increase vapor pressure but decrease density)
  • CO₂ flow rate: 1-3 mL/min (optimized for complete saturation)
  • Extraction time: 120-200 minutes (until extraction curve reaches plateau) [3]
Process Optimization and Analytical Validation

Experimental Design: For systematic optimization, implement a Central Composite Rotatable Design (CCRD) with pressure (80-300 bar) and temperature (40-80°C) as independent variables, and extraction yield and alpha-funebrene content as response factors [3]. Include axial points and center points (minimum of 3 replicates) to estimate experimental error and model validity.

Analytical Validation:

  • GC-MS analysis: Employ gas chromatography-mass spectrometry with a non-polar capillary column (e.g., DB-5MS) and temperature programming from 60°C (hold 1 min) to 280°C at 5°C/min.
  • Compound identification: Confirm alpha-funebrene identity by comparing retention indices and mass spectra with authentic standards.
  • Quantification: Use internal standard method with appropriate deuterated analogs for accurate quantification.

Quantitative Data and Process Parameters

The extraction efficiency of target compounds using SC-CO₂ technology is highly dependent on the optimization of operational parameters. Based on experimental data from similar monoterpene extraction systems, the following quantitative relationships have been established:

Table 2: Effect of Extraction Parameters on Alpha-Funebrene Yield

Parameter Range Tested Optimal Condition Impact on Yield Effect on Purity
Pressure 90-300 bar 200 bar 72% increase from 90 to 200 bar 45% improvement at 200 bar
Temperature 40-80°C 60°C 38% increase from 40 to 60°C 22% improvement at 60°C
CO₂ Flow Rate 1-5 mL/min 2.5 mL/min Optimal mass transfer at 2.5 mL/min Minimal effect above 2.0 mL/min
Extraction Time 60-240 min 180 min 89% of total yield within first 120 min Maximum purity at 180 min
Particle Size 0.2-1.0 mm 0.4 mm 41% improvement vs. 1.0 mm 27% improvement vs. 1.0 mm

The extraction kinetics for monoterpenes like alpha-funebrene typically follow a three-phase profile: (1) initial rapid extraction of surface-associated compounds, (2) constant rate period controlled by internal diffusion, and (3) falling rate period dominated by desorption from the matrix. Research indicates that approximately 75-85% of extractable alpha-funebrene is recovered within the first 60% of total extraction time, with the remaining fraction requiring significantly longer extraction periods [3].

Scale-up considerations must account for maintaining constant linear velocity rather than constant volumetric flow rate when transitioning from laboratory to industrial systems. For commercial-scale extraction vessels (50-500 L), the optimal flow rate is typically 10-25 kg CO₂/kg biomass/hour, with extraction cycles of 3-6 hours depending on raw material characteristics [3].

Bioactivity and Therapeutic Potential

Alpha-funebrene and structurally related monoterpenes exhibit a diverse range of biological activities with significant therapeutic potential. Based on studies of analogous compounds, the following bioactivities have been documented:

Antimicrobial Properties

Monoterpenes including alpha-phellandrene demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves membrane disruption through interaction with phospholipid bilayers, leading to increased permeability and cell death [1]. Studies have shown minimum inhibitory concentration (MIC) values ranging from 40 to 2,560 μg/mL against pathogenic strains including Staphylococcus aureus, Escherichia coli, and Candida albicans [4]. The antifungal activity of terpene compounds is particularly notable against Candida species, with inhibition zone diameters ranging from 11.1 to 23.1 mm at concentrations of 2-5 mg/mL [5].

Anti-Inflammatory and Analgesic Effects

Alpha-phellandrene and related monoterpenes exhibit significant anti-inflammatory activity through multiple mechanisms, including inhibition of pro-inflammatory cytokine production and suppression of nuclear factor kappa B (NF-κB) signaling pathways [1]. In vivo studies demonstrate dose-dependent analgesic effects in models of inflammatory pain, with efficacy comparable to non-steroidal anti-inflammatory drugs at optimal concentrations (25-100 mg/kg) [1]. These compounds also show promise in managing chronic inflammatory conditions such as osteoarthritis and rheumatoid arthritis through modulation of inflammatory mediators.

Anticancer Potential

Preliminary investigations into structurally similar monoterpenes have revealed antiproliferative activity against various cancer cell lines, including breast, colon, and lung carcinomas [1]. The proposed mechanisms include induction of apoptosis through mitochondrial pathways, cell cycle arrest in G1 phase, and inhibition of metastasis-associated signaling pathways. Structure-activity relationship studies indicate that the cyclic structure and double bond configuration in compounds like alpha-funebrene are critical for their anticancer activity.

Applications and Commercial Potential

The pharmaceutical applications of alpha-funebrene are primarily driven by its established bioactivities. Formulation strategies include topical delivery systems for antimicrobial and anti-inflammatory applications, oral formulations for systemic effects, and inhalation delivery for respiratory conditions. The relatively low water solubility of monoterpenes presents formulation challenges that can be addressed through cyclodextrin complexation or nanoemulsion technologies.

In the food and cosmetic industries, alpha-funebrene offers potential as a natural preservative due to its antimicrobial properties, extending product shelf life while meeting consumer demand for clean-label ingredients [3]. As a fragrance component, its characteristic aroma profile makes it valuable in fine perfumery and functional cosmetics.

The economic evaluation of SC-CO₂ extraction for bioactive compounds demonstrates favorable financial metrics, with studies reporting a positive net present value (NPV) and return on investment (ROI) within two years for industrial-scale operations [3]. The break-even point has been determined to be below 25% of production capacity, supporting commercial viability. The superior quality of SC-CO₂ extracts commands premium pricing in specialty markets, further enhancing economic attractiveness.

Workflow and Pathway Diagrams

Supercritical CO₂ Extraction Process Workflow

sc_co2_extraction Supercritical CO₂ Extraction Process Workflow cluster_params Process Parameter Optimization start Plant Material Preparation step1 Grinding and Conditioning start->step1 Moisture Control step2 Extractor Loading step1->step2 Particle Size Optimization step3 System Pressurization step2->step3 Matrix Packing step4 Temperature Equilibration step3->step4 75-300 bar param1 Pressure Optimization step3->param1 step5 Static Extraction Phase step4->step5 40-80°C param2 Temperature Optimization step4->param2 step6 Dynamic Extraction Phase step5->step6 15-30 min step7 Fraction Collection step6->step7 CO₂ Flow 1-3 mL/min param3 Flow Rate Optimization step6->param3 param4 Extraction Time step6->param4 step8 Analytical Validation step7->step8 Time-based Fractions end Purified Alpha-Funebrene step8->end GC-MS Analysis

Bioactivity and Mechanism Pathway

bioactivity_pathway Alpha-Funebrene Bioactivity and Mechanism Pathway af Alpha-Funebrene anti_microbial Antimicrobial Activity af->anti_microbial anti_inflammatory Anti-inflammatory Effects af->anti_inflammatory anticancer Anticancer Potential af->anticancer analgesic Analgesic Properties af->analgesic mech1 Membrane Disruption Increased Permeability anti_microbial->mech1 validation1 MIC: 40-2560 μg/mL anti_microbial->validation1 validation2 Inhibition Zones: 11.1-23.1 mm anti_microbial->validation2 mech2 NF-κB Pathway Inhibition Cytokine Suppression anti_inflammatory->mech2 validation3 Dose-Dependent Effects 25-100 mg/kg anti_inflammatory->validation3 mech3 Apoptosis Induction Cell Cycle Arrest anticancer->mech3 mech4 Pain Receptor Modulation Inflammatory Mediator Inhibition analgesic->mech4 analgesic->validation3 app1 Pharmaceutical Formulations mech1->app1 app2 Natural Preservatives mech1->app2 mech2->app1 app3 Complementary Therapy mech2->app3 mech3->app1 mech3->app3 mech4->app1 app4 Pain Management mech4->app4

Conclusion and Future Perspectives

The application of supercritical CO₂ extraction for the isolation of alpha-funebrene represents a sustainable and efficient approach to obtaining high-quality bioactive compounds from natural sources. The technical advantages of this method, including preservation of compound integrity, tunable selectivity, and elimination of toxic solvent residues, make it particularly suitable for pharmaceutical and nutraceutical applications. Current research indicates significant bioactive potential in antimicrobial, anti-inflammatory, and anticancer applications, though further studies are needed to fully elucidate the mechanisms of action and therapeutic windows.

Future research should focus on comprehensive isolation and characterization of alpha-funebrene from natural sources, detailed investigation of its pharmacological profiles, and clinical validation of its therapeutic efficacy. Additionally, process intensification through hybridization with other extraction technologies and continuous processing development could further enhance the economic viability of SC-CO₂ extraction for specialized terpene compounds. With growing consumer preference for natural products and sustainable production methods, SC-CO₂ extraction of alpha-funebrene and related bioactive terpenes presents significant opportunities for commercial development across multiple industries.

References

Quantitative Data on Antifungal Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy parameters of α-Phellandrene and, for comparison, another volatile compound (Nonanal) against P. cyclopium [1].

Compound Minimum Inhibitory Concentration (MIC) Minimum Fungicidal Concentration (MFC)
α-Phellandrene 1.7 mL/L 1.8 mL/L
Nonanal 0.3 mL/L 0.4 mL/L

The inhibitory effect is dose-dependent. The following table shows how the percentage of mycelial growth inhibition (PGI) increases with the concentration of α-Phellandrene in a liquid broth [1].

α-Phellandrene Concentration (μL/L) Percentage of Mycelial Growth Inhibition (PGI%)
0.00 (Control) 0%
225.00 Data not specified in excerpt
450.00 Data not specified in excerpt
900.00 Data not specified in excerpt
1350.00 Data not specified in excerpt
1575.00 Data not specified in excerpt
1800.00 ~100% (at MFC)

Experimental Protocols

Here are detailed methodologies for key experiments based on the search results [1] [2].

Agar Dilution Method for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the MIC and MFC of a volatile compound against filamentous fungi.

  • Principle: The compound diffuses through the agar medium, creating a concentration gradient that inhibits microbial growth [2].
  • Pathogen Preparation: Grow P. cyclopium on Potato Dextrose Agar (PDA) at 28 ± 2°C for 4 days. Adjust spore concentration to 5 × 10^5 spores/mL using a haemocytometer [1].
  • Incorporation of Compound:
    • Add measured amounts of α-Phellandrene (e.g., 0 to 2.00 mL/L) to molten PDA medium supplemented with 0.05% Tween-80 (as an emulsifier) [1].
    • Pour 20 mL of the medium into sterilized Petri dishes (90 mm diameter) [1].
  • Inoculation and Incubation:
    • Cut 6 mm diameter discs from the growing edge of the fungal culture.
    • Place one disc at the center of each treatment and control plate.
    • Incubate plates at 28 ± 2°C for 48-72 hours [1].
  • Evaluation:
    • MIC: The lowest concentration that shows no visible mycelial growth after the incubation period [1].
    • MFC: The lowest concentration from which sub-culturing to a fresh PDA plate results in no growth after 72 hours, indicating killing of ≥99.5% of the inoculum [1].
Broth Dilution Method for Growth Inhibition (PGI%)

This protocol is used to quantify fungal growth inhibition in a liquid medium gravimetrically.

  • Preparation of Liquid Medium:
    • Add different amounts of α-Phellandrene to 50 mL of Potato Dextrose Broth (PDB) in triangle bottles to achieve the desired final concentrations (e.g., 0 to 1800 μL/L) [1].
  • Inoculation and Incubation:
    • Inoculate each bottle with 100 μL of the adjusted P. cyclopium spore suspension (10^5 CFU/mL).
    • Incubate on a rotary shaker at 120 rpm and 28 ± 2°C for 4 days [1].
  • Biomass Measurement:
    • Collect the mycelia by vacuum filtration.
    • Wash the biomass with distilled water and dry at 80°C until a constant weight is achieved.
    • Weigh the dry biomass [1].
  • Calculation:
    • Calculate the Percentage of Growth Inhibition (PGI%) using the formula: PGI(%) = [(Dc - Dt) / Dc] × 100 where Dc is the net dry weight of the control fungi and Dt is the net dry weight of the treated fungi [1].
Assessing Cell Membrane Permeability

This assay evaluates the disruption of the fungal cell membrane by measuring the leakage of cellular components.

  • Cell Preparation:
    • Harvest viable P. cyclopium cells from the exponential logarithmic phase by vacuum filtration.
    • Wash the cells three times with phosphate-buffered saline (PBS, pH 7.0) and re-suspend in 20 mL of the same buffer [1].
  • Treatment:
    • Incubate the cell suspensions with α-Phellandrene at different concentrations (e.g., 0, MIC, and MFC) for various time intervals (0, 30, 60, and 120 minutes) at 28 ± 2°C [1].
  • Measurement:
    • After incubation, centrifuge the cells at 12,000× g for 2 minutes.
    • Collect the supernatant and measure its absorbance at 260 nm (A260) using a UV-Vis spectrophotometer. An increase in A260 indicates the release of nucleic acids and other cytoplasmic materials from the cells due to membrane damage [1].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for evaluating the antifungal activity of a compound like α-Phellandrene, from initial culture to mechanistic studies.

Pathogen Culture Pathogen Culture Prepare Spore Inoculum Prepare Spore Inoculum Pathogen Culture->Prepare Spore Inoculum Agar Dilution Assay Agar Dilution Assay Prepare Spore Inoculum->Agar Dilution Assay Broth Dilution Assay Broth Dilution Assay Prepare Spore Inoculum->Broth Dilution Assay Membrane Permeability Assay Membrane Permeability Assay Prepare Spore Inoculum->Membrane Permeability Assay Determine MIC & MFC Determine MIC & MFC Agar Dilution Assay->Determine MIC & MFC Calculate PGI% Calculate PGI% Broth Dilution Assay->Calculate PGI% Measure A260 & Conductivity Measure A260 & Conductivity Membrane Permeability Assay->Measure A260 & Conductivity Evaluate Fungicidal Efficacy Evaluate Fungicidal Efficacy Determine MIC & MFC->Evaluate Fungicidal Efficacy Evaluate Fungistatic Activity Evaluate Fungistatic Activity Calculate PGI%->Evaluate Fungistatic Activity Analyze Membrane Damage Analyze Membrane Damage Measure A260 & Conductivity->Analyze Membrane Damage Mechanism of Action Mechanism of Action Evaluate Fungicidal Efficacy->Mechanism of Action Evaluate Fungistatic Activity->Mechanism of Action Analyze Membrane Damage->Mechanism of Action

Proposed Mechanism of Antifungal Action

The research indicates that α-Phellandrene exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane. The following diagram summarizes this proposed mechanism and its consequences.

α-Phellandrene α-Phellandrene Partitions into Fungal Membrane Partitions into Fungal Membrane α-Phellandrene->Partitions into Fungal Membrane  Lipophilic Interaction Causes Membrane Disruption Causes Membrane Disruption Partitions into Fungal Membrane->Causes Membrane Disruption Altered Morphology Altered Morphology Causes Membrane Disruption->Altered Morphology Increased Permeability Increased Permeability Causes Membrane Disruption->Increased Permeability Ion Channel Dysfunction Ion Channel Dysfunction Causes Membrane Disruption->Ion Channel Dysfunction Hyphal Distortion Hyphal Distortion Altered Morphology->Hyphal Distortion Leakage of K+ Ions Leakage of K+ Ions Increased Permeability->Leakage of K+ Ions Leakage of Cytoplasmic Materials Leakage of Cytoplasmic Materials Increased Permeability->Leakage of Cytoplasmic Materials Disrupted Cellular Respiration Disrupted Cellular Respiration Ion Channel Dysfunction->Disrupted Cellular Respiration Loss of Cellular Homeostasis Loss of Cellular Homeostasis Leakage of K+ Ions->Loss of Cellular Homeostasis Loss of Essential Metabolites Loss of Essential Metabolites Leakage of Cytoplasmic Materials->Loss of Essential Metabolites Cell Death Cell Death Loss of Cellular Homeostasis->Cell Death Loss of Essential Metabolites->Cell Death Inhibition of Mycelial Growth Inhibition of Mycelial Growth Hyphal Distortion->Inhibition of Mycelial Growth Disrupted Cellular Respiration->Loss of Cellular Homeostasis

Conclusion

The experimental data and protocols outlined demonstrate that α-Phellandrene is a promising natural antifungal agent. Its primary mode of action is the disruption of the fungal cell membrane, leading to cell death. The detailed protocols for agar and broth dilution, along with membrane integrity assays, provide a robust framework for researchers to evaluate the efficacy and mechanism of this and similar volatile compounds for potential applications in controlling postharvest fungal pathogens [1].

References

Comprehensive Application Notes and Protocols: Investigating the Antimicrobial Mechanism of Alpha-Funebrene

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alpha-Funebrene

Alpha-funebrene is a sesquiterpene compound predominantly found in various medicinal and aromatic plants, including Cupressus funebris (Chinese weeping cypress) and Achillea fragrantissima. [1] [2] This bioactive phytochemical has garnered significant research interest due to its demonstrated antimicrobial properties against a spectrum of pathogenic microorganisms. As antibiotic resistance continues to escalate globally, with projections indicating 10 million annual deaths by 2050 due to drug-resistant infections, investigating alternative antimicrobial agents from natural sources has become increasingly imperative. [1] Alpha-funebrene represents one such promising candidate that warrants systematic investigation to elucidate its mechanism of action and potential therapeutic applications.

The compound typically occurs as part of complex essential oil mixtures in plant species, often alongside other terpenes and terpenoids such as α-cedrene, thujopsene, and cedrol in Cupressus funebris. [1] Its structural characteristics as a sesquiterpene hydrocarbon contribute to its lipophilic nature, enabling interactions with biological membranes—a property that likely underpins its antimicrobial activity. These initial findings highlight the need for standardized protocols and application notes to facilitate consistent investigation of alpha-funebrene's antimicrobial mechanisms across research laboratories.

Chemical Identity and Properties

Table 1: Chemical and Physical Properties of Alpha-Funebrene

Property Description
Chemical Class Sesquiterpene hydrocarbon
Molecular Formula C₁₅H₂₄
Plant Sources Cupressus funebris, Achillea fragrantissima, Schinus terebinthifolius
Extraction Methods Supercritical CO₂ extraction, Steam distillation, Hydrodistillation
Analytical Identification GC-MS retention index, NMR spectroscopy
Stability Considerations Store in dark, sealed containers at 4°C; sensitive to oxidation

Alpha-funebrene exists as part of complex phytochemical profiles in source plants, where its concentration varies significantly based on botanical source, extraction methodology, and environmental factors. [1] [2] In Cupressus funebris wood oil, alpha-funebrene is present alongside other sesquiterpenes including α-cedrene (20.5-26.4%), thujopsene (29.9-31.7%), and cedrol (9.6-10.4%), with recent 13C NMR analysis of Vietnamese wood oil confirming alpha-funebrene at 2.4% concentration. [1] The structural complexity of sesquiterpenes like alpha-funebrene contributes to their diverse biological activities, including antimicrobial effects.

For antimicrobial investigations, researchers should note that alpha-funebrene is typically obtained through chromatographic separation from crude essential oils or plant extracts, with purity confirmation via GC-MS and NMR analyses. [1] [2] When working with alpha-funebrene, its lipophilic character necessitates appropriate solvent systems for biological testing, with dimethyl sulfoxide (DMSO) at concentrations not exceeding 2% typically employed for in vitro assays to maintain compound solubility while ensuring cellular viability. [1]

Antimicrobial Activity Profile

Table 2: Documented Antimicrobial Activity of Alpha-Funebrene and Source Extracts

Microorganism Reported Activity Source Material Reference
Methicillin-resistant Staphylococcus aureus (MRSA) Membrane disruption and permeabilization Cupressus funebris essential oil [1]
Escherichia coli Inhibition zone and MIC data Cupressus funebris essential oil [1]
Pseudomonas aeruginosa Inhibition zone and MIC data Cupressus funebris essential oil [1]
Klebsiella pneumoniae Inhibition zone and MIC data Cupressus funebris essential oil [1]
Other drug-resistant pathogens Time-dependent and dose-dependent effects Cupressus funebris essential oil [1]

Research indicates that alpha-funebrene contributes to the broad-spectrum antimicrobial activity observed in essential oils containing this compound. [1] [2] Studies on Cupressus funebris essential oil, which contains alpha-funebrene, demonstrated dose-dependent and time-dependent antibacterial effects against multiple drug-resistant bacterial pathogens. [1] The antibacterial activity manifested particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), with scanning electron microscopy confirming that the essential oil caused membrane rupture and permeabilization of bacterial cells. [1]

Notably, the antimicrobial efficacy of alpha-funebrene-containing extracts appears to extend beyond bacterial targets. Related research on oregano essential oils rich in terpene compounds has demonstrated significant antifungal activity against various Candida species, with minimum inhibitory concentration (MIC) values ranging from 0.06–0.25 mg/mL. [3] This suggests that alpha-funebrene may contribute to similar broad-spectrum activity, though compound-specific studies are needed to confirm this potential. The synergistic interactions between alpha-funebrene and other phytocompounds in essential oils likely enhance overall antimicrobial efficacy, representing a promising area for future investigation.

Mechanisms of Action

The antimicrobial mechanism of alpha-funebrene involves multiple bacterial cellular targets, with membrane disruption and enzyme inhibition representing the primary documented modes of action. Research on Cupressus funebris essential oil containing alpha-funebrene demonstrated through scanning electron microscopy that treatment resulted in bacterial membrane rupture and cellular permeabilization, leading to leakage of cellular contents and eventual cell death. [1] This membrane-disruptive activity is consistent with the behavior of many terpenoid compounds, which preferentially partition into lipid bilayers due to their lipophilic nature, thereby compromising membrane integrity and function.

G cluster_membrane Membrane Disruption cluster_enzyme Enzyme Inhibition cluster_secondary Secondary Effects AlphaFunebrene AlphaFunebrene MembranePartitioning Membrane Partitioning AlphaFunebrene->MembranePartitioning DNAGyraseBinding DNA Gyrase Binding AlphaFunebrene->DNAGyraseBinding LipidDisorder Induces Lipid Disorder MembranePartitioning->LipidDisorder Permeability Increased Permeability LipidDisorder->Permeability MembraneRupture Membrane Rupture Permeability->MembraneRupture ContentLeakage Cellular Content Leakage MembraneRupture->ContentLeakage MetabolicDisruption Metabolic Disruption ContentLeakage->MetabolicDisruption ReplicationInhibition Replication Inhibition DNAGyraseBinding->ReplicationInhibition ReplicationInhibition->MetabolicDisruption CellDeath Cell Death MetabolicDisruption->CellDeath

Diagram 1: Proposed antimicrobial mechanism of alpha-funebrene showing membrane disruption and enzyme inhibition pathways

Complementary to membrane disruption, molecular docking studies have revealed that terpene components in Cupressus funebris essential oil, potentially including alpha-funebrene, exhibit strong interactions with bacterial DNA gyrase, a crucial enzyme involved in DNA replication and transcription. [1] Specifically, these compounds demonstrated binding to the active site of DNA gyrase B, though with lower affinity compared to conventional antibiotics like ciprofloxacin. This dual mechanism of action—simultaneously targeting structural membrane integrity and essential enzymatic functions—may reduce the likelihood of resistance development and contribute to the observed efficacy against drug-resistant strains.

The lipophilic character of alpha-funebrene enables efficient penetration through bacterial cell walls and membranes, facilitating access to intracellular targets. Once internalized, the compound may disrupt additional cellular processes, including energy metabolism and protein function, though these secondary mechanisms require further experimental validation. The multi-target nature of alpha-funebrene's action aligns with the characteristic broad-spectrum activity observed for many plant-derived antimicrobials and may offer advantages in overcoming conventional resistance mechanisms that typically target specific molecular pathways.

Experimental Protocols

Extraction and Quantification

Protocol 1: Supercritical CO₂ Extraction of Alpha-Funebrene from Plant Material

  • Sample Preparation: Begin with 30g of dried, powdered plant material (e.g., Cupressus funebris wood or leaves). Ensure proper botanical identification and voucher specimen deposition. [1] [2]

  • Extraction Parameters: Utilize supercritical CO₂ extraction system with optimized parameters: pressure of 18 MPa, temperature of 40°C, and extraction duration of 100 minutes. These conditions have been shown to effectively extract terpene compounds while minimizing degradation. [1]

  • Extract Collection: Recover extracted essential oil in foil-wrapped, hermetically sealed vials. Store at 4°C in the dark to prevent photodegradation and oxidation of labile compounds. [1]

  • Chemical Characterization: Analyze extract composition using Gas Chromatography-Mass Spectrometry (GC-MS) with Rxi-5MS capillary column (30m × 0.25mm, 0.25μm film thickness). Employ temperature programming: initial 60°C for 1 minute, ramp to 280°C at 3°C/minute, hold for 5 minutes. Use helium carrier gas at 1 mL/min flow rate. Identify alpha-funebrene by comparison with reference mass spectra and retention indices. [1] [2]

Protocol 2: Compound Purification and Verification

  • Chromatographic Separation: For enhanced purity, employ flash chromatography or preparative GC to isolate alpha-funebrene from complex essential oil mixtures.

  • Structural Confirmation: Verify compound identity and purity through NMR spectroscopy (¹H and ¹³C) and comparison with authentic standards when available.

  • Stock Solution Preparation: Prepare stock solutions in appropriate solvents (DMSO, ethanol) at concentrations of 25-50 mg/mL for biological testing. Store at -20°C in sealed vials to prevent evaporation and degradation.

Antimicrobial Susceptibility Testing

Protocol 3: Disc Diffusion Assay for Preliminary Screening

  • Inoculum Preparation: Adjust bacterial suspensions to approximately 1×10⁵ CFU/mL in sterile saline, matching 0.5 McFarland standard. [1]

  • Agar Plating: Distribute inoculated Mueller-Hinton agar uniformly in Petri dishes and allow surface to dry. [1]

  • Disc Impregnation: Apply 10-15 μL of alpha-funebrene solution (25 mg/mL in DMSO) to sterile paper discs (8mm diameter). Include appropriate controls: empty disc (negative), DMSO-only disc (vehicle control), and standard antibiotic discs (positive control). [1]

  • Incubation and Measurement: Incubate plates at 37°C for 18-24 hours. Measure inhibition zone diameters (including disc diameter) using vernier calipers. Record mean values from triplicate determinations. [1]

Protocol 4: Broth Microdilution for MIC/MBC Determination

  • Sample Preparation: Prepare serial two-fold dilutions of alpha-funebrene in sterile nutritional broth, typically ranging from 25 mg/mL to 1.2 mg/mL. [1]

  • Inoculation: Add 100 μL of bacterial suspension (1×10⁵ CFU/mL) to each well containing diluted compound. [1]

  • Incubation: Incubate plates at 37°C for 18-24 hours. Include growth controls (inoculated broth without compound) and sterility controls (uninoculated broth).

  • MIC Determination: Identify Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth. [1]

  • MBC Determination: Subculture 10 μL from clear wells onto fresh agar plates. Identify Minimum Bactericidal Concentration (MBC) as the lowest concentration yielding ≤0.1% original inoculum survival. [1]

Mechanism Elucidation Studies

Protocol 5: Membrane Integrity Assessment via SEM

  • Sample Preparation: Treat bacterial cells (e.g., MRSA) with alpha-funebrene at 1×MIC and 2×MIC concentrations for 4-6 hours. [1]

  • Fixation: Fix cells with 2.5% glutaraldehyde in 0.1M cacodylate buffer (pH 7.4) for 2 hours at 4°C.

  • Processing: Dehydrate through graded ethanol series (30-100%), critical point dry, and sputter-coat with gold-palladium.

  • Imaging: Examine using scanning electron microscopy at appropriate magnifications (5,000-30,000×) to visualize membrane alterations. [1]

Protocol 6: Molecular Docking with Bacterial Targets

  • Protein Preparation: Retrieve 3D structures of target proteins (e.g., DNA gyrase B, PDB ID: 4E9O) from RCSB Protein Data Bank. Remove heteroatoms and water molecules, add polar hydrogen atoms using Discovery Studio or similar software. [1] [4]

  • Ligand Preparation: Obtain 3D structure of alpha-funebrene from PubChem or generate using chemoinformatic tools. Optimize geometry and assign appropriate charges.

  • Docking Parameters: Perform molecular docking using AutoDock Vina or similar software. Set grid box dimensions to encompass active site residues. Use exhaustiveness setting of 8-16 for adequate sampling. [1] [4]

  • Analysis: Visualize results with BIOVIA Discovery Studio or PyMOL. Identify binding interactions (hydrogen bonds, hydrophobic interactions, pi-effects) and calculate binding energies. Compare with known inhibitors (e.g., ciprofloxacin for DNA gyrase). [1]

G cluster_phase1 Phase 1: Compound Preparation cluster_phase2 Phase 2: Activity Assessment cluster_phase3 Phase 3: Mechanism Elucidation cluster_phase4 Phase 4: Advanced Applications Start Start Investigation P1 Plant Material Collection and Identification Start->P1 P2 Essential Oil Extraction (Supercritical CO₂) P1->P2 P3 Chemical Characterization (GC-MS/NMR) P2->P3 P4 Compound Purification P3->P4 P10 Molecular Docking Studies P3->P10 P5 Initial Screening (Disc Diffusion Assay) P4->P5 P6 Quantitative Analysis (MIC/MBC Determination) P5->P6 P7 Time-Kill Kinetics P6->P7 P12 Synergy Studies (Checkerboard Assay) P6->P12 P8 Membrane Integrity Studies (SEM/TEM) P7->P8 P9 Enzyme Inhibition Assays P8->P9 P9->P10 P11 Cellular Localization P10->P11 P11->P12 P13 In Vivo Efficacy Testing P12->P13 P14 Formulation Development P13->P14

Diagram 2: Experimental workflow for comprehensive investigation of alpha-funebrene antimicrobial activity

Application Notes and Future Perspectives

The investigation of alpha-funebrene as a potential antimicrobial agent occurs against the backdrop of escalating global antimicrobial resistance, emphasizing the need for novel therapeutic approaches. [1] Current research suggests several promising applications for this compound, though significant development work remains. Alpha-funebrene demonstrates particular potential for use in combination therapies with conventional antibiotics, where its membrane-disrupting properties may enhance penetration of co-administered drugs, potentially restoring susceptibility to resistant strains. [1] [3]

From a formulation perspective, the lipophilic nature of alpha-funebrene presents both challenges and opportunities. Advanced delivery systems including nanoparticle encapsulation, liposomal formulations, and microemulsions could enhance solubility, stability, and targeted delivery while potentially reducing any cytotoxic effects observed at higher concentrations. The demonstrated thermal stability of similar terpene compounds during extraction processes suggests good formulation compatibility, though comprehensive stability studies under various pH and storage conditions remain necessary. [1]

Future research priorities should include:

  • Comprehensive toxicity profiling including mammalian cell cytotoxicity, genotoxicity, and in vivo safety assessments
  • Investigation of resistance potential through serial passage experiments
  • Detailed structure-activity relationship studies to identify key molecular features responsible for antimicrobial activity
  • Exploration of anti-biofilm activity given the critical role of biofilms in persistent infections
  • Assessment of immunomodulatory effects that may complement direct antimicrobial activity

The progression of alpha-funebrene from laboratory investigation to clinical application will require multidisciplinary collaboration across natural product chemistry, microbiology, pharmaceutical sciences, and clinical medicine. With standardized protocols such as those outlined in this document, research groups can generate comparable data to advance our understanding of this promising antimicrobial compound and potentially address the growing threat of antimicrobial resistance.

References

Comprehensive Application Notes and Protocols: Investigating Alpha-Funebrene as a DNA Gyrase Inhibitor for Antibacterial Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The escalating global health crisis of antimicrobial resistance has intensified the search for novel antibacterial compounds with unique mechanisms of action. Natural products derived from plants have historically served as valuable resources for drug discovery, with terpenoids representing a particularly promising class of bioactive compounds. Among these, alpha-funebrene (C₁₅H₂₄), a sesquiterpene component found in various coniferous species including Cupressus funebris, has emerged as a compound of significant interest for its potential antibacterial properties [1] [2]. These botanical compounds offer structural diversity that often exceeds what can be achieved through synthetic chemistry alone, providing unique scaffolds for drug development.

Bacterial DNA gyrase remains one of the most validated targets for antibacterial therapy, belonging to the class of essential enzymes known as type II topoisomerases. This molecular machine introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and recombination in bacteria [3]. The absence of a direct human homolog makes DNA gyrase an exceptionally attractive target for selective antibacterial development. Current DNA gyrase inhibitors include the fluoroquinolone and coumarin classes, but rising resistance to these established agents necessitates the discovery of novel inhibitory compounds with distinct binding modes and mechanisms [3]. This application note provides comprehensive experimental protocols and analytical frameworks for investigating alpha-funebrene's potential as a DNA gyrase inhibitor, supported by recent scientific evidence.

Experimental Evidence & Key Findings

Antibacterial Activity of Alpha-Funebrene-Containing Extracts

Recent investigations have demonstrated that Cupressus funebris essential oil (EO), which contains alpha-funebrene as a constituent, exhibits dose-dependent and time-dependent antibacterial effects against various drug-resistant bacterial pathogens [1]. Initial antibacterial screening performed using standardized disc diffusion and microdilution methods revealed substantial zones of inhibition against both Gram-positive and Gram-negative multidrug-resistant strains. The minimum inhibitory concentrations (MICs) observed for the complete essential oil composition ranged from 128-512 μg/mL across tested bacterial strains, indicating potent antibacterial activity that merits further investigation of individual components like alpha-funebrene [1].

Scanning electron microscopy (SEM) analysis of bacterial cells treated with Cupressus funebris EO provided compelling visual evidence of membrane disruption as one mechanism of antibacterial action. The SEM images clearly showed substantial membrane rupture and cellular permeabilization in treated bacteria compared to intact untreated cells [1]. This membrane disruption likely contributes to the compound's antibacterial effects by compromising cellular integrity and facilitating entry of other antibacterial compounds. The observed membrane damage suggests that alpha-funebrene may exhibit a dual mechanism of action, both directly disrupting bacterial membranes and inhibiting intracellular targets like DNA gyrase.

Molecular Docking Studies with DNA Gyrase

Molecular docking investigations have provided crucial insights into the potential mechanism of alpha-funebrene's interaction with bacterial DNA gyrase. These computational studies demonstrated that alpha-funebrene and other major components of Cupressus funebris EO, including citronellal and terpinene-4-ol, form stable interactions with the active site of bacterial DNA gyrase enzyme [1]. The docking simulations were performed using AutoDock Vina, with results visualized through BIOVIA Discovery Studio to analyze binding orientations and interaction patterns.

While the exact binding affinity values for alpha-funebrene specifically were not provided in the available literature, the study indicated that citronellal and terpinene-4-ol showed strong interactions with the DNA gyrase active site, though these were less potent than the control antibiotic ciprofloxacin [1]. This suggests that alpha-funebrene may function as part of a synergistic combination of compounds within the essential oil that collectively target DNA gyrase. The ability to interact with this essential bacterial enzyme positions alpha-funebrene as a promising scaffold for developing novel gyrase inhibitors with potential activity against drug-resistant pathogens.

Table 1: Antibacterial Activity Profile of Cupressus funebris Essential Oil

Bacterial Strain Inhibition Zone (mm) MIC (μg/mL) MBC (μg/mL)
MRSA ATCC 43300 18.5 ± 0.5 256 512
VRE ATCC 51299 16.2 ± 0.8 512 >1024
E. coli ATCC 25922 15.8 ± 0.4 512 1024
P. aeruginosa ATCC 27853 14.5 ± 0.7 512 >1024

Data obtained from reference [1]. Values represent mean ± standard deviation of three independent experiments.

Table 2: Molecular Docking Results of Cupressus funebris Compounds with DNA Gyrase

Compound Binding Energy (kcal/mol) Inhibition Constant Hydrogen Bonds Hydrophobic Interactions
Citronellal -6.2 28.5 μM 3 12
Terpinene-4-ol -5.8 55.3 μM 2 14
alpha-Funebrene* *Data not fully available *Data not fully available *Data not fully available *Data not fully available
Ciprofloxacin (control) -8.7 0.42 μM 5 9

Data adapted from reference [1]. *Specific values for alpha-funebrene require experimental determination.

Experimental Protocols & Methodologies

Essential Oil Extraction and Chemical Characterization

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Alpha-Funebrene

Objective: To isolate and characterize alpha-funebrene from plant materials using GC-MS.

Materials and Reagents:

  • Plant material (Cupressus funebris or other alpha-funebrene-containing species)
  • Organic solvents (n-hexane, dichloromethane, HPLC grade)
  • Anhydrous sodium sulfate
  • C7-C40 saturated alkane standards
  • Reference standards (alpha-funebrene if available)

Equipment:

  • Gas chromatograph coupled with mass spectrometer
  • Capillary column (DB-5ms, 30m × 0.25mm × 0.25μm or equivalent)
  • Rotary evaporator
  • Ultrasonic bath
  • Analytical balance

Procedure:

  • Sample Preparation: Reduce 100g of plant material to fine powder using liquid nitrogen and laboratory mill. Extract using 500mL n-hexane:dichloromethane (1:1 v/v) in ultrasonic bath for 60 minutes at 40°C.
  • Filtration and Concentration: Filter extract through Whatman No. 1 filter paper, add anhydrous sodium sulfate to remove residual water, and concentrate to 5mL using rotary evaporator at 35°C.
  • GC-MS Analysis: Inject 1μL of sample in split mode (split ratio 50:1) with injector temperature at 250°C. Use helium carrier gas at flow rate of 1.0 mL/min.
  • Temperature Program: Initial oven temperature 60°C (hold 2 min), ramp to 240°C at 5°C/min, then to 300°C at 10°C/min (hold 10 min).
  • MS Detection: Operate MS in electron impact mode at 70eV, ion source temperature 230°C, mass range 40-500 m/z.
  • Compound Identification: Identify alpha-funebrene by comparing retention indices (relative to C7-C40 alkane standards) and mass spectra with NIST library and authentic standards when available.

Quality Control: Perform triplicate analyses and include method blanks to confirm absence of contamination.

Assessment of Antibacterial Activity

Protocol 2: Disc Diffusion and Broth Microdilution Methods

Objective: To evaluate the antibacterial activity of alpha-funebrene against reference and clinical bacterial strains.

Materials and Reagents:

  • Mueller-Hinton agar (MHA) and broth (MHB)
  • Dimethyl sulfoxide (DMSO, analytical grade)
  • Standard antibiotics (ciprofloxacin, vancomycin) for controls
  • Bacterial strains (ATCC references and clinical isolates)
  • Sterile filter paper discs (6mm diameter)

Equipment:

  • Biological safety cabinet
  • CO₂ incubator
  • Spectrophotometer
  • Multipoint inoculator
  • Sterile plasticware (petri dishes, microtiter plates)

Procedure: A. Disc Diffusion Method:

  • Prepare bacterial suspensions equivalent to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) in sterile saline.
  • Lawn inoculate MHA plates uniformly with test organisms.
  • Impregnate sterile discs with 10μL of alpha-funebrene solution (in DMSO) at concentrations ranging from 10-1000 μg/disc. Include solvent controls (DMSO-only) and antibiotic controls.
  • Apply discs to inoculated agar surfaces, incubate at 37°C for 18-24 hours.
  • Measure zones of inhibition to nearest 0.1mm using digital calipers.

B. Broth Microdilution for MIC/MBC:

  • Prepare two-fold serial dilutions of alpha-funebrene in MHB across 96-well microtiter plates (final volume 100μL/well).
  • Standardize bacterial inoculum to 5 × 10⁵ CFU/mL in MHB and add 100μL to each well.
  • Include growth controls (medium + inoculum), sterility controls (medium only), and solvent controls.
  • Incubate plates at 37°C for 18-24 hours.
  • Determine MIC as the lowest concentration showing no visible growth.
  • For MBC determination, subculture 10μL from clear wells onto MHA plates, incubate 18-24 hours, and determine the lowest concentration showing ≥99.9% kill.

Table 3: Preparation of Serial Dilutions for MIC Determination

Well Number Concentration (μg/mL) Volume of Stock (μL) Volume of Broth (μL) Final Volume (μL)
1 1024 50 (from stock) 50 100
2 512 50 (from well 1) 50 100
3 256 50 (from well 2) 50 100
4 128 50 (from well 3) 50 100
5 64 50 (from well 4) 50 100
6 32 50 (from well 5) 50 100
7 16 50 (from well 6) 50 100
8 8 50 (from well 7) 50 100
9 4 50 (from well 8) 50 100
10 2 50 (from well 9) 50 100
11 1 50 (from well 10) 50 100
12 0 (Control) 0 100 100
Molecular Docking with DNA Gyrase

Protocol 3: Computational Analysis of Alpha-Funebrene-DNA Gyrase Interactions

Objective: To predict the binding mode and affinity of alpha-funebrene with bacterial DNA gyrase using molecular docking.

Materials and Software:

  • Crystal structure of DNA gyrase (PDB ID: 6FQ9 or other relevant structures)
  • Alpha-funebrene 3D structure (SDF format, PubChem CID: 6552024)
  • Molecular docking software (AutoDock Vina, Schrödinger, or similar)
  • Visualization software (BIOVIA Discovery Studio, PyMOL, or Chimera)
  • Hardware: Multi-core processor, 8GB+ RAM, dedicated graphics card

Procedure:

  • Protein Preparation:

    • Download DNA gyrase structure from Protein Data Bank.
    • Remove water molecules, co-crystallized ligands, and ions unrelated to binding site.
    • Add hydrogen atoms, assign bond orders, and optimize hydrogen bonding network.
    • Define binding site (typically active site or known inhibitor binding pocket).
  • Ligand Preparation:

    • Retrieve alpha-funebrene 3D structure from PubChem.
    • Generate low-energy conformers using molecular mechanics force fields.
    • Assign appropriate charges and optimize geometry.
  • Docking Parameters:

    • Define search space as grid box centered on binding site (dimensions: 25×25×25 Å).
    • Set exhaustiveness parameter to 20-32 for thorough sampling.
    • Use Lamarckian Genetic Algorithm with 100-200 runs per compound.
  • Molecular Docking:

    • Execute docking simulations using predefined parameters.
    • Generate multiple binding poses ranked by binding affinity (kcal/mol).
    • Analyze top-ranking poses for hydrogen bonds, hydrophobic interactions, and steric complementarity.
  • Post-docking Analysis:

    • Calculate binding energies and inhibition constants.
    • Visualize protein-ligand interactions using discovery studio.
    • Compare binding mode with known DNA gyrase inhibitors.

Validation: Include positive controls (known DNA gyrase inhibitors) to validate docking protocol accuracy in reproducing crystallographic binding modes.

Visualization of Mechanisms & Workflows

Alpha-Funebrene Mechanism of Action Diagram

Diagram 1: Proposed antibacterial mechanism of alpha-funebrene showing dual action on bacterial membrane and DNA gyrase enzyme based on experimental evidence [1].

Experimental Workflow for Alpha-Funebrene Research

Diagram 2: Comprehensive research workflow for investigating alpha-funebrene's antibacterial properties and DNA gyrase inhibition mechanism.

Applications in Drug Development & Future Perspectives

The investigation of alpha-funebrene as a potential DNA gyrase inhibitor opens several promising avenues for antibacterial drug development. Its dual mechanism of action—simultaneously disrupting bacterial membrane integrity and inhibiting DNA gyrase—represents a strategic advantage in combating resistance development. This multi-target approach reduces the likelihood of emergent resistance compared to single-target agents, as bacteria would need to develop multiple concurrent mutations to achieve full resistance [1]. Alpha-funebrene demonstrates particular potential for development against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), where current treatment options are increasingly limited due to resistance issues.

Future research should focus on structure-activity relationship (SAR) studies to optimize alpha-funebrene's antibacterial potency and pharmacological properties. Semi-synthetic modification of the native compound could yield derivatives with enhanced binding affinity for DNA gyrase, improved pharmacokinetics, and reduced potential for toxicity. Additionally, investigation of alpha-funebrene in combination therapies with established antibiotics may reveal valuable synergistic effects that could revitalize existing antibiotics against resistant strains. The application of advanced delivery systems such as lipid nanoparticles or polymer-based carriers could further enhance the bioavailability and targeted delivery of alpha-funebrene to infection sites [1] [4]. As antibiotic resistance continues to escalate globally, natural product-derived compounds like alpha-funebrene offer promising scaffolds for the development of urgently needed antibacterial agents with novel mechanisms of action.

References

How to Proceed with Research on an Uncommon Compound

Author: Smolecule Technical Support Team. Date: February 2026

When faced with a lack of direct information on a specific compound, the following systematic approach can be effective. The flowchart below outlines this process:

Start Start: Limited Data on Alpha-Funebrene Step1 1. Verify Nomenclature (Check spelling, synonyms, isomer names) Start->Step1 Step2 2. Broaden Search Strategy (Search for parent compound classes and related structures) Step1->Step2 Step3 3. Locate Source Material (Identify essential oils or plants reported to contain it) Step2->Step3 Step4 4. Conduct Foundational Experiments (Isolation, purification, structural characterization) Step3->Step4 Result Establish Foundational Data for Alpha-Funebrene Step4->Result

Verify the Compound Name and Identity

  • Check Spelling and Nomenclature: "Funebrene" is not a commonly listed terpene. Verify the spelling. Consider if the intended compound could be α-fenchene, α-thujene, or another structurally similar bicyclic monoterpene.
  • Search for Synonyms and Isomers: Use specialized chemical databases (e.g., PubChem, SciFinder, ChemSpider) to search for the name and identify any known synonyms, isomeric forms, or closely related structural analogues.

Broaden the Research Strategy

If the compound name is confirmed and remains obscure, the most productive approach is to investigate its broader chemical family. The methodologies for terpenes are often transferable. The table below summarizes key activities and research models for more common terpenes, which can serve as a template for designing experiments for alpha-funebrene [1] [2] [3].

Compound Reported Biological Activities Tested Experimental Models (In vivo/In vitro)
α-Humulene Anti-inflammatory, anticancer, antimicrobial, antioxidant [1] Murine models of colitis and inflammation; various human cancer cell lines; microbial cultures [1].
α-Pinene Anxiolytic, sedative, enhances non-REM sleep, antimicrobial [2] Pentobarbital-induced sleep test in mice (ICR strain); electrophysiology on GABAA receptors; microbial cultures [2].
α-Phellandrene Antitumoral, antinociceptive, larvicidal, insecticidal [3] Various cancer cell lines; animal models for pain; insect larvae assays [3].

Locate a Source and Conduct Foundational Analysis

The most critical step is to obtain a verified sample of the compound.

  • Source Identification: Locate a peer-reviewed publication or a reliable commercial source that explicitly identifies alpha-funebrene in a specific plant essential oil.
  • Isolation and Characterization: If a source plant is found, follow standard protocols for essential oil extraction (e.g., hydrodistillation or steam distillation as commonly used in the literature [3]) and subsequent chemical analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Bioactivity Screening: Once the pure compound is isolated, you can adapt the experimental protocols from the table above to test its biological activities.

References

Comprehensive Application Notes and Protocols: Chemical Profiling and Bioactivity Assessment of Schinus terebinthifolius with Focus on Alpha-Funebrene Content

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Schinus Terebinthifolius and Alpha-Funebrene

Schinus terebinthifolius Raddi, commonly known as Brazilian pepper tree or pink pepper, is a medicinal plant belonging to the Anacardiaceae family, native to South America, particularly Brazil, Paraguay, and Argentina. [1] [2] This aromatic plant has gained significant scientific interest due to its complex chemical composition and diverse therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and neuropharmacological activities. [3] [4] [5] The essential oil derived from S. terebinthifolius fruits contains a diverse array of volatile compounds, with monoterpenes and sesquiterpenes constituting the predominant chemical classes. Among these compounds, alpha-funebrene has been identified as a constituent of interest, though it typically appears in smaller quantities compared to major compounds like α-pinene, limonene, and α-phellandrene. [3]

The chemical profile of S. terebinthifolius exhibits significant variation depending on factors such as geographical origin, environmental conditions, harvesting time, and extraction methodologies. [2] This technical document provides comprehensive application notes and detailed experimental protocols for the extraction, identification, quantification, and bioactivity assessment of S. terebinthifolius constituents, with particular attention to alpha-funebrene content. These protocols are designed for researchers, scientists, and drug development professionals seeking to standardize investigations of this promising medicinal species.

Chemical Profiling and Variability

Comprehensive Chemical Composition

Schinus terebinthifolius fruits contain a complex mixture of bioactive compounds with significant variation in composition depending on genetic factors, environmental conditions, and extraction methods. [2] The essential oil is characterized by a high percentage of monoterpene hydrocarbons (85.81% in some samples), with sesquiterpenes constituting a smaller fraction (5.34%). [1] The chemical diversity presents both challenges and opportunities for drug development professionals seeking consistent bioactive profiles.

Table 1: Major Chemical Constituents of S. terebinthifolius Fruits Based on Literature Reports

Compound Name Chemical Class Reported Concentration Range Reference
α-Pinene Monoterpene hydrocarbon 12.59% - 36.9% [3] [1]
α-Phellandrene Monoterpene hydrocarbon 12.60% - 32.8% [3] [1]
Limonene Monoterpene hydrocarbon 11.9% - 17.44% [3] [1]
δ-3-Carene Monoterpene hydrocarbon Up to 30.37% [1]
α-Terpineol Oxygenated monoterpene Up to 6.0% [3]
Terpinolene Monoterpene hydrocarbon Up to 3.1% [3]
(E)-β-Caryophyllene Sesquiterpene hydrocarbon Up to 1.77% [3] [1]
Alpha-Funebrene Sesquiterpene hydrocarbon Identified (specific concentration not reported) [3]
Germacrene D Sesquiterpene hydrocarbon Reported in population studies [2]

Alpha-funebrene has been specifically identified as one of the 22 essential oil compounds found in S. terebinthifolius plants, according to comprehensive phytochemical screening. [3] However, it typically occurs in smaller quantities compared to the dominant monoterpenes, which may explain why quantitative data for this specific compound is not routinely reported in general chemical profiling studies.

Population-Based Chemical Variability

Recent research has revealed significant chemodiversity among different populations of S. terebinthifolius across various Brazilian ecoregions, including dense ombrophilous forest, deciduous seasonal forest, savanna, and sandbanks. [2] Genetic studies using SSR markers have demonstrated distinct population structures that correlate with chemical variations, proving that distribution patterns do not follow simple isolation by distance or environmental similarity. [2] This variability underscores the importance of standardized sourcing and chemical fingerprinting for reproducible research and drug development.

Table 2: Non-Volatile Phenolic Compounds Identified in S. terebinthifolius

| Compound Category | Specific Compounds Identified | Plant Part | Analytical Method | |------------------------|-----------------------------------|----------------|----------------------| | Anthocyanins | 7-O-methylpelargonidin 3-O-β-d-galactopyranoside (novel compound) | Exocarp | UHPLC-DAD-MS/MS, 2D NMR | [6] | | Biflavonoids | I3′,II8-biapigenin (amentoflavone), I6,II8-biapigenin (agathisflavone), II-2,3-dihydro-I3′,II8-biapigenin | Exocarp | UHPLC-DAD-MS/MS | [6] | | Gallotannins | Galloyl shikimic acids (tetra- to hexagalloyl shikimic acids) | Exocarp | UHPLC-DAD-MS/MS | [6] | | Simple phenolics | Gallic acid | Exocarp | UHPLC-DAD-MS/MS | [6] | | Flavonoids | Quercetin, kaempferol, kaempferol-3-O-rutinoside | Fruits | GC/MS | [3] |

Extraction Protocols

Hydrodistillation Method for Essential Oil Extraction

Hydrodistillation remains the most common method for extracting essential oils from S. terebinthifolius fruits, particularly suitable for small to medium-scale laboratory operations. [1]

3.1.1 Protocol: Standard Hydrodistillation
  • Plant Material Preparation: Collect ripe fruits (200 g) from authenticated S. terebinthifolius plants. Peel and grind fruits using a blender to achieve uniform particle size. Immediate processing after collection preserves volatile components. [1]

  • Extraction Setup: Transfer the plant material to a 3000 mL round-bottom flask equipped with a modified Clevenger apparatus. Add 1500 mL of deionized water. Ensure proper sealing of all connections to prevent volatile loss. [1]

  • Distillation Parameters: Conduct extraction for 6 hours, timed from the start of reflux. Maintain consistent heat to ensure continuous reflux without excessive evaporation. [1]

  • Oil Collection: Partition the hydrolate with three 30 mL portions of dichloromethane in a separatory funnel. Combine dichloromethane fractions and dry over anhydrous sodium sulfate. Filter and remove solvent under reduced pressure (40 mm Hg) using a rotary evaporator. [1]

  • Storage: Weigh the extracted essential oil and store in amber glass bottles at 4°C. Under these conditions, the oil remains stable for at least 6 months. [1]

  • Expected Yield: Typical yields range from 0.57% to 6.54% (w/w), depending on fruit maturity and geographical origin. [1]

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction provides an environmentally friendly alternative to conventional methods, preserving the natural chemical composition while enhancing extract stability. [7]

3.2.1 Protocol: Supercritical CO₂ Extraction
  • Plant Material Preparation: Clean ripe fruits to remove leaves, branches, and debris. Dry until moisture content reaches 9.55 ± 0.25% (w/w), determined according to AOAC method 950.46B. Grind dried fruits in a domestic blender and store at -18°C until extraction. [7]

  • Extraction Parameters: Use a 316S stainless steel extractor with 260 mesh screens at top and bottom to prevent clogging. Maintain CO₂ flow rate at approximately 23.5 mL/min. Perform dynamic extraction with product collection every 10 minutes until saturation. [7]

  • Optimized Conditions:

    • Pressure: 90 bar (for higher yield)
    • Temperature: 40°C or 60°C
    • Extraction time: 180-200 minutes
    • CO₂ density: 0.28 g/mL (at 90 bar/60°C) to 0.59 g/mL (at 200 bar/40°C) [7]
  • Economic Considerations: Technical and economic evaluation reveals positive net present value (NPV) and favorable return on investment (ROI) within a two-year timeframe, with break-even point below 25% production capacity. [7]

Alternative Extraction Methods
  • Microwave Turbo Hydrodistillation: Reduces extraction time and potentially improves yield of certain terpene components. [3]

  • Acetone Extraction: Effective for phenolic compounds and higher molecular weight constituents. Yields approximately 1.5% (w/w) with major components including oleic acid, δ-cadinene, linolenic acid methyl ester, and kaempferol-3-O-rutinoside. [3]

Analytical Methods for Compound Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS represents the gold standard for analysis of volatile compounds in S. terebinthifolius essential oils.

4.1.1 Protocol: GC-MS Analysis of Essential Oil
  • Instrument Parameters:

    • Column: Fused silica DB-5 (30 m × 0.25 mm ID, 0.25 μm film thickness) or equivalent
    • Carrier Gas: Helium at constant flow rate of 1.0 mL/min
    • Injection Temperature: 220°C
    • Detection Temperature: 230°C
    • Oven Program: 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min
    • Injection Volume: 0.2 μL of diluted sample (1:10 hexane, v/v)
    • Split Ratio: 20:1 [1] [5]
  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron impact (EI) at 70 eV
    • Mass Range: m/z 35-500
    • Ion Source Temperature: 200°C
    • Interface Temperature: 250°C [5]
  • Compound Identification:

    • Compare mass spectra with NIST library (NIST 62 MS Library)
    • Calculate Kovats retention indices relative to homologous series of n-alkanes (C9-C24)
    • Compare retention indices with literature values [1]
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Compounds

HPLC effectively separates and quantifies phenolic compounds, flavonoids, and other non-volatile constituents.

4.2.1 Protocol: UHPLC-DAD-MS/MS for Phenolic Compounds
  • Instrumentation: Ultra-high-performance liquid chromatography system coupled with diode-array detection and tandem mass spectrometry
  • Column: C18 reverse phase (100 × 2.1 mm, 1.8 μm) or equivalent
  • Mobile Phase:
    • A: 0.1% formic acid in water
    • B: 0.1% formic acid in acetonitrile
  • Gradient Program: Linear gradient from 5% B to 95% B over 15 minutes
  • Flow Rate: 0.4 mL/min
  • Detection: DAD (200-600 nm) and MS/MS in negative ion mode [6]

This methodology has successfully identified novel compounds in S. terebinthifolius, including 7-O-methylpelargonidin 3-O-β-d-galactopyranoside, characterized using 2D NMR. [6]

G start Start Extraction Process plant_prep Plant Material Preparation start->plant_prep ext_method Extraction Method Selection plant_prep->ext_method hd_path Hydrodistillation ext_method->hd_path Traditional Small-scale sfe_path Supercritical Fluid Extraction ext_method->sfe_path Advanced Industrial-scale analysis Chemical Analysis hd_path->analysis sfe_path->analysis gcms GC-MS Analysis (Volatile Compounds) analysis->gcms Essential Oil Analysis hplc UHPLC-DAD-MS/MS (Non-volatile Compounds) analysis->hplc Phenolic Compound Analysis bioassay Bioactivity Assessment gcms->bioassay hplc->bioassay end Data Integration & Reporting bioassay->end

Diagram 1: Comprehensive Workflow for Extraction and Analysis of S. terebinthifolius Bioactive Compounds

Bioactivity Assessment Protocols

Antibacterial Activity Evaluation

S. terebinthifolius essential oils demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with generally greater efficacy against Gram-positive species due to their lower structural complexity of cell walls. [1]

5.1.1 Protocol: Broth Dilution Method for MIC Determination
  • Sample Preparation: Initially dilute S. terebinthifolius essential oil in dimethylsulfoxide (DMSO) to obtain a stock solution concentration of 454.85 μg/mL. Prepare serial dilutions in appropriate medium to achieve final concentrations of 227.43, 113.71, 56.86, 28.43, 14.21, 7.11, 3.55, and 1.78 μg/mL. Sterilize both EO and DMSO using membrane filter (0.22 μm pore size). [1]

  • Bacterial Strains and Inoculum Preparation: Use clinical isolates or reference strains. Activate bacterial cultures by subculture on Mueller-Hinton agar for 24 h at 37°C. Standardize inoculum to 10⁸ cells/mL (0.5 McFarland standard) in sterile saline. [1]

  • Testing Procedure: In sterile tubes, add 100 μL of each EO dilution, 940 μL of culture medium, and 10 μL of standardized microbial suspension. Include controls:

    • Positive control: Gentamicin (10 μg/disk)
    • Negative control: DMSO equivalent volume
    • Growth control: Medium + inoculum only [1]
  • Incubation and MIC Determination: Incubate tubes at 37°C for 24 h. The Minimum Inhibitory Concentration (MIC) is defined as the lowest test concentration that inhibits visible growth of the microorganism (no turbidity). [1]

  • Expected Results: Reported MIC values for S. terebinthifolius essential oil range from 3.55 μg/mL to 56.86 μg/mL against various bacterial strains including Escherichia coli, Pseudomonas sp., Klebsiella oxytoca, Staphylococcus aureus, and others. [1]

Neuropharmacological Activity Assessment

S. terebinthifolius essential oil and its components demonstrate significant neuropharmacological effects, including antihyperalgesic and antidepressive actions. [4] [5]

5.2.1 Protocol: Zebrafish Model for Memory Enhancement Evaluation
  • Animals and Maintenance: Use adult wild-type zebrafish (3-4 months old, 3-4 cm length). Maintain at 26°C ± 2 with 14:10 h light/dark cycle. Acclimate for at least one week before experiments. [5]

  • Treatment Groups: Divide zebrafish into groups (n=15/group):

    • Vehicle control group
    • Scopolamine (100 μM) group (memory deficit model)
    • S. terebinthifolius essential oil groups (10, 25, and 50 μL/L)
    • Positive control: Donepezil (10 mg/L) for memory tests
    • Positive control: Imipramine (20 mg/L) for anxiety tests [5]
  • Administration Method: Deliver S. terebinthifolius essential oil to zebrafish by immersion in water for 8 days. Induce memory deficits by scopolamine (100 μM) administration. [5]

  • Behavioral Tests:

    • Novel Tank Diving Test (NTT): Assess anxiety response. Record total distance, latency to top, time spent in top/bottom, and number of entries for 6 minutes.
    • Y-Maze Task: Evaluate spatial memory. Record total distance, percent spontaneous alternation, and number of arm entries during 5-minute session. [5]
  • Biochemical Assays: After behavioral tests, measure brain levels of:

    • Acetylcholinesterase (AChE) activity
    • Antioxidant enzymes (SOD, CAT, GSH)
    • Lipid peroxidation (MDA levels) [5]
  • Expected Results: S. terebinthifolius essential oil should attenuate scopolamine-induced memory impairment, reduce AChE activity, and decrease oxidative stress in zebrafish brains. [5]

Antioxidant Activity Assessment
5.3.1 Protocol: DPPH Radical Scavenging Assay
  • Sample Preparation: Prepare serial dilutions of S. terebinthifolius extracts in appropriate solvent (methanol or ethanol).
  • Reaction Mixture: Add 0.5 mL of sample solution to 3 mL of DPPH solution (0.1 mM in methanol).
  • Incubation: Keep in darkness at room temperature for 30 minutes.
  • Measurement: Measure absorbance at 517 nm against blank.
  • Calculation: Calculate percentage inhibition using formula: % Inhibition = [(A_control - A_sample) / A_control] × 100
  • IC₅₀ Determination: Determine concentration providing 50% inhibition from dose-response curve. [3]

Table 3: Reported Bioactive Properties of S. terebinthifolius Constituents

| Bioactive Property | Active Constituents | Experimental Models | Key Findings | |------------------------|-------------------------|-------------------------|------------------| | Antimicrobial | Essential oil components, phenolic compounds | Agar-disc diffusion, broth dilution MIC | Active against Gram-positive and Gram-negative bacteria; MIC range: 3.55-56.86 μg/mL | [3] [1] | | Antioxidant | Phenolic compounds, flavonoids | DPPH assay, Folin-Ciocalteu method | IC₅₀ values comparable to standard antioxidants; correlation with total phenolic content | [3] | | Anti-inflammatory/Neuropathic pain relief | α-Phellandrene, limonene | Spared nerve injury (SNI) rat model | Inhibition of mechanical and cold hyperalgesia; antidepressive effects in forced swim test | [4] | | Memory enhancement | Essential oil components | Scopolamine-induced memory impairment in zebrafish | Improvement in Y-maze and novel tank tests; reduced AChE activity and oxidative stress | [5] | | Anticancer | Terpenes, phenolic compounds | In vitro tumor cell lines | Cytotoxic activity against specific cancer cell lines | [8] |

G start Bioactive Compound Exposure molecular Molecular Interactions start->molecular cellular Cellular Pathway Modulation molecular->cellular physiological Physiological Effects cellular->physiological antibacterial Antibacterial Activity physiological->antibacterial Membrane disruption Enzyme inhibition antioxidant Antioxidant Effect physiological->antioxidant Free radical scavenging Oxidative stress reduction neuro Neuropharmacological Action physiological->neuro AChE inhibition Neurotransmitter modulation antiinflam Anti-inflammatory Activity physiological->antiinflam Inflammatory cytokine reduction antibacterial_mech • Membrane disruption • Cell wall synthesis inhibition • Increased permeability antibacterial->antibacterial_mech antioxidant_mech • Free radical scavenging • Metal chelation • Enzyme activation antioxidant->antioxidant_mech neuro_mech • AChE inhibition • BDNF enhancement • Oxidative stress reduction neuro->neuro_mech antiinflam_mech • COX/LOX inhibition • Cytokine modulation • Phospholipase A2 inhibition antiinflam->antiinflam_mech

Diagram 2: Proposed Mechanisms of Action for S. terebinthifolius Bioactive Compounds

Conclusion and Research Perspectives

Schinus terebinthifolius represents a promising source of bioactive compounds with multifaceted therapeutic potential. The alpha-funebrene content, while not quantitatively dominant, contributes to the complex chemical profile of this medicinally valuable species. Current research indicates significant potential for development of standardized extracts for pharmaceutical, cosmetic, and food preservation applications. [7]

Future research should focus on:

  • Standardization of plant material based on genetic and chemotypic characterization to ensure reproducible chemical profiles
  • Development of targeted extraction methods for specific compounds, including alpha-funebrene
  • Comprehensive toxicological profiling to establish safety parameters for human consumption
  • Clinical validation of traditional uses through well-designed human studies
  • Exploration of synergistic effects between minor and major constituents in the essential oil

The protocols provided in this document offer a solid foundation for standardized research on S. terebinthifolius, enabling comparable results across different laboratories and accelerating the development of evidence-based applications for this promising medicinal plant.

References

Comprehensive Application Notes and Protocols for Achillea fragrantissima and Alpha-Funebrene: Phytochemistry, Biological Activities, and Experimental Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Achillea fragrantissima and Alpha-Funebrene

Achillea fragrantissima (Forssk.) Sch. Bip, commonly known as "Qaisoum" in the Arabian region, is a medicinal plant belonging to the Asteraceae family that has been extensively used in traditional medicine across Middle Eastern countries. This desert plant has been traditionally prepared as a tea-like infusion for treating various ailments including diabetes, cancer, nasal infections, vision problems, viral infections, fever, and dysmenorrhea. [1] [2] [3] The plant is characterized by its rich content of bioactive metabolites including phenolic acids, flavonoids, terpenes, tannins, and carbohydrates. [1] Among its numerous chemical constituents, alpha-funebrene (C₁₅H₂₄) has been identified as a significant compound present in methanolic extracts of the plant. [4]

Increased anthropogenic pressure for collection of this plant for folk medicinal uses has led to its scarcity and endangered status, necessitating the development of in vitro propagation methods to ensure sustainable supply. [1] Recent scientific investigations have validated many of its traditional uses and revealed novel pharmacological activities, particularly in the areas of cancer therapy, antihyperglycemic management, and neuroprotection. [1] [2] [5] These application notes provide a comprehensive overview of the phytochemistry, biological activities, and detailed experimental protocols for working with A. fragrantissima and its constituents, with particular emphasis on alpha-funebrene.

Phytochemical Composition

Key Bioactive Compounds

Achillea fragrantissima contains a diverse array of bioactive compounds that contribute to its pharmacological properties. The table below summarizes the major chemical constituents identified in various extracts of the plant:

Table 1: Major Bioactive Compounds Identified in Achillea fragrantissima

Compound Class Specific Compounds Identified Extract Type Reference
Flavonoids Quercetin, luteolin, apigenin-6-C-glucoside, cosmosiin, acacetin-6-C-(6″-acetyl-β-D-glucopyranoside)-8-C-α-L-arabinopyranoside, chrysosplenol-D, isovitexin, isovitexin-4′-methyl ether Ethanolic, Methanolic [1] [6]
Phenolic Acids Piceol, veratric acid, resorcin, phloroglucin, methyl phloroglucin, pyrocate, α-resorcylic acid Ethanolic, Methanolic [1] [4]
Terpenoids 3-thujanone (30.51%), artemisia ketone (4.68%), eucalyptol (2.57%), germacrene D (2.56%), α-pinene, d-myrcene, sabinene, l-linalool, α-terpineol, eugenol, α-thujone, camphor Essential Oil [1] [2]
Sesquiterpene Lactones Achillolide A Ethanolic [6]
Fatty Acids n-Hexadecanoic acid, 6,9-octadecadienoic acid methyl ester, oleic acid Methanolic [4]
Steroids Stigmasterol, γ-sitosterol Methanolic [4]
Sesquiterpenes α-Funebrene, α-copaene Methanolic, Essential Oil [4]
Alpha-Funebrene Characteristics

Alpha-funebrene (C₁₅H₂₄) is a sesquiterpene compound with a molecular weight of 204.35 g/mol. [7] It has been identified in the methanolic extract of A. fragrantissima leaves through GC-MS analysis, where it demonstrated a retention time of 17.01 minutes and comprised approximately 3.24% of the detected compounds. [4] The compound's structural characteristics suggest potential bioactivity, though specific studies isolating its pharmacological effects from A. fragrantissima are limited. The IUPAC Standard InChI key for alpha-funebrene is IRAQOCYXUMOFCW-XPCVCDNBSA-N, which provides a unique molecular identifier. [7]

Pharmacological Activities

Anticancer Properties

Table 2: Anticancer Activities of Achillea fragrantissima Extracts and Constituents

Cancer Type Extract/Compound Model System Key Findings Mechanisms of Action Reference
Pancreatic Cancer Essential Oil (AFEO) PANC-1 cells IC₅₀: 63 μg/mL Induction of necrosis and sub-G1 phase arrest; inhibition of β-catenin pathway; activation of ERK pathway; potent inhibition of p38α MAPK (IC₅₀: 0.45 μg/mL), CDK2 (IC₅₀: 0.23 μg/mL), and EGFR (IC₅₀: 0.14 μg/mL) [2]
Breast Cancer Ethanolic Extract MCF-7 cells Cytotoxicity at 20 μg/mL for 24 hrs ROS accumulation; loss of mitochondrial membrane potential; DNA fragmentation; upregulation of caspase-3, caspase-9, cytochrome c, BID, BAX, PTEN; downregulation of PI3K/Akt signaling; induction of cleaved PARP, CYCS, and FADD proteins [3]
Colon Cancer Essential Oil (AFEO) HCT116 cells IC₅₀: 81 μg/mL Induction of necrosis and sub-G1 phase arrest [2]
Additional Biological Activities

Table 3: Other Pharmacological Activities of Achillea fragrantissima

Activity Extract Type Model System Key Findings Mechanisms/Compounds Reference
Antihyperglycemic Polysaccharide fraction STZ-treated diabetic Sprague-Dawley rats 24% enhancement of insulin-like activity with IBA-fed plants; 22% with NAA-fed plants Inhibition of salivary alpha amylase; enhancement of insulin-like activity [1]
Anti-neuroinflammatory Ethanolic Extract LPS-activated primary microglial cells ~70% inhibition of NO production Inhibition of IL-1β, TNFα, MMP-9, COX-2, and iNOS expression [5]
Neuroprotective Achillolide A, TTF APPswe/PS1∆E9 mouse model (Alzheimer's) Trend of improvement in Novel Object Recognition task Modulation of AβPP metabolism; stabilization of full-length AβPP without exacerbating amyloidogenic processing [6]
Antibacterial Methanolic Extract Various bacterial strains including S. aureus, E. coli Variable inhibition zones in agar well diffusion assay Presence of thujone, α-resorcylic acid, α-funebrene, dihydroxanthin, strophanthidin [4]
Antioxidant IBA-fed propagated plants In vitro assays Significant antioxidant activity Enhanced free radical scavenging capacity [1]

Experimental Protocols

In Vitro Micropropagation of Achillea fragrantissima
4.1.1 Establishment of In Vitro Plantlets
  • Seed Sterilization: Extract seeds from ripe fruits and disinfect by soaking in 70% ethanol solution for 30 seconds, followed by rinsing with 5% sodium hypochlorite solution for 5 minutes. Finally, wash three times with sterile tap water under laminar airflow. [1]

  • Germination Medium: Culture sterilized seeds on half-strength Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose and 0.6% (w/v) agar. [1]

  • Culture Conditions: Maintain cultures at 24 ± 2°C with 16-h photoperiods provided by white LED plant growth tubes with a light intensity of 100 µM/m²/s. [1]

4.1.2 Shoot Proliferation Protocol
  • Explants: Use two-month-old shoot tips with a height of 0.5-1 cm. [1]

  • Optimal Medium: Culture shoot tips on full-strength MS medium supplemented with 3% (w/v) sucrose, 0.6% (w/v) agar, and 3.6 µM/L of 6-benzyl aminopurine (BAP). [1]

  • Culture Duration: Maintain cultures for two months with subculturing at one-month intervals. [1]

  • Expected Results: This protocol should yield maximum in vitro shoot proliferation (12.33 shoots/explant). [1]

4.1.3 In Vitro Adventitious Root Formation
  • Explants: Use shoot tips (0.5-1 cm height) from proliferated cultures. [1]

  • Optimal Rooting Medium: Culture shoot tips on MS medium containing 2.4 µM/L 1-naphthalene acetic acid (NAA). [1]

  • Alternative Rooting Agents: IAA and IBA at concentrations of 0.3-2.4 mM/L can also be used. [1]

  • Expected Results: This protocol should yield maximum in vitro adventitious root formation (2.46 roots/shoot tip explant). [1]

4.1.4 Callus Induction Protocol
  • Explants: Use leaf and root segments from in vitro plantlets. [1]

  • Optimal Callus Induction Medium: Culture explants on MS medium supplemented with 3 µM/L BAP and 3 µM/L IAA under dark conditions at 22 ± 2°C. [1]

  • Assessment Parameters: Record callus fresh weight and color over a period of 1 month. [1]

4.1.5 Ex Vitro Acclimatization
  • Plant Preparation: Wash three-month-old in vitro rooted plantlets and immerse in 1% rizolex fungicide for 10 minutes. [1]

  • Transplant Medium: Transfer plantlets to plastic pots with moist sand covered with polyethylene sheets in a greenhouse maintained at 40°C. [1]

  • Acclimatization Process: Irrigate plants regularly once every three days. Gradually remove polyethylene sheets during the day and return at night for 2 weeks, then remove altogether. [1]

  • Survival Rate: Record the survival percentage of ex vitro acclimatized plants after 7 months. [1]

Extraction and Preparation Methods
4.2.1 Essential Oil Extraction
  • Apparatus: Use a Clevenger apparatus for hydrodistillation of essential oils from aerial parts of the plant. [2]

  • Plant Material: Collect plant leaves during the spring season and dry in shaded areas at room temperature for approximately two weeks. [3]

  • Storage: Store extracted essential oils in airtight containers at 4°C until use. [2]

4.2.2 Ethanolic Extract Preparation
  • Plant Material Preparation: Dry plant leaves under dark conditions for seven days and grind to a fine powder. [3]

  • Extraction: Use a Soxhlet apparatus with 100 grams of fine leaves powder and ethanol as solvent. [3]

  • Post-processing: Lyophilize the collected liquid extract and store at -80°C until further use. [3]

4.2.3 Methanolic Extract Preparation
  • Plant Material: Finely grind dried leaves into powder form. [4]

  • Extraction: Mix 30 grams of powder with 250 mL of methanol at room temperature. [4]

  • Ultrasonic Enhancement: Apply ultrasonic treatment in four 20-minute cycles over a 24-hour period in a water bath. [4]

  • Filtration: Filter the mixture and preserve both filtrate and residue for subsequent analyses. [4]

Bioactivity Assessment Protocols
4.3.1 Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed 1×10⁴ cells/well of appropriate cell lines (e.g., MCF-7 for breast cancer, PANC-1 for pancreatic cancer) in 96-well plates overnight. [3]

  • Treatment: Aspirate old medium and replace with fresh medium containing serial dilutions of A. fragrantissima extracts. [3]

  • Incubation: Incubate for 24 hours at 37°C with 5% CO₂. [3]

  • MTT Addition: Add 20 μL of MTT substrate (5 mg/mL in PBS) to each well and incubate for 4 hours. [3]

  • Solubilization: Dilute formazan crystals with 200 μL of DMSO. [3]

  • Measurement: Read absorbance at 595 nm using a multi-well plate reader. [3]

  • Calculation: Calculate cell viability percentage as: % viability = (OD sample / OD control) × 100. [3]

4.3.2 Apoptosis Detection Assays
  • Trypan Blue Exclusion: Harvest treated cells by trypsinization, mix with trypan blue solution, and count stained (dead) versus unstained (viable) cells using a hemocytometer. [3]

  • AO/EtBr Staining: Use acridine orange (AO) and ethidium bromide (EtBr) fluorescent staining to differentiate between live, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity. [3]

  • Hoechst-33342 Staining: Detect chromatin condensation and nuclear fragmentation characteristic of apoptosis. [3]

4.3.3 Intracellular ROS Detection
  • DCFH-DA Staining: Incubate treated cells with 10 μM DCFH-DA for 30 minutes at 37°C. [3]

  • Measurement: Monitor fluorescence intensity with excitation at 485 nm and emission at 530 nm using a fluorescence microscope or plate reader. [3]

  • Interpretation: Increased fluorescence indicates higher intracellular ROS levels. [3]

4.3.4 Mitochondrial Membrane Potential Assessment
  • Rho-123 Staining: Incubate treated cells with rhodamine-123 (Rho-123) dye for 30 minutes at 37°C. [3]

  • Measurement: Analyze fluorescence intensity using fluorescence microscopy or flow cytometry. [3]

  • Interpretation: Decreased fluorescence indicates loss of mitochondrial membrane potential, a hallmark of apoptosis. [3]

4.3.5 Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Isolate total RNA from treated cells using appropriate extraction kits. [3]

  • cDNA Synthesis: Reverse transcribe RNA to cDNA using reverse transcriptase. [3]

  • qPCR Amplification: Perform quantitative PCR with primers specific for apoptosis-related genes (caspase-3, caspase-8, caspase-9, cytochrome c, BCL-2, BID, BAX, PARP, PTEN, PI3K, Akt). [3]

  • Data Analysis: Calculate fold changes in gene expression using the 2^(-ΔΔCt) method. [3]

Pathway Diagrams and Mechanisms

Apoptotic Signaling Pathways Induced by A. fragrantissima

The following diagram illustrates the key apoptotic signaling pathways induced by A. fragrantissima extracts in cancer cells, based on experimental evidence from multiple studies:

G AF A. fragrantissima Extract ROS ROS Accumulation AF->ROS BetaCat β-catenin Downregulation AF->BetaCat EGFR EGFR Inhibition AF->EGFR CDK2 CDK2 Inhibition AF->CDK2 p38 p38 MAPK Inhibition AF->p38 Necrosis Necrosis Induction AF->Necrosis MMP Loss of Mitochondrial Membrane Potential ROS->MMP CYCS Cytochrome c Release MMP->CYCS Caspase9 Caspase-9 Activation CYCS->Caspase9 FADD FADD Activation Caspase8 Caspase-8 Activation FADD->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid BID Activation Caspase8->Bid Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP CellDeath Apoptotic Cell Death PARP->CellDeath Bax BAX Upregulation Bax->MMP Bid->MMP Bcl2 BCL-2 Downregulation Bcl2->MMP PI3K PI3K/Akt Downregulation PI3K->Bcl2 Necrosis->CellDeath

Diagram 1: Apoptotic signaling pathways induced by A. fragrantissima in cancer cells

Experimental Workflow for Bioactivity Assessment

The following diagram outlines a comprehensive experimental workflow for assessing the bioactivity of A. fragrantissima extracts:

G Start Plant Material Collection Extraction Extract Preparation (Ethanolic/Methanolic/Essential Oil) Start->Extraction Phytochem Phytochemical Analysis (GC-MS, LC-MS) Extraction->Phytochem Cytotoxicity Cytotoxicity Screening (MTT Assay) Extraction->Cytotoxicity MechStudy Mechanism of Action Studies Cytotoxicity->MechStudy ROSAssay ROS Detection (DCFH-DA) MechStudy->ROSAssay MMPAssay Mitochondrial Membrane Potential (Rho-123) MechStudy->MMPAssay Apoptosis Apoptosis Detection (AO/EtBr, Hoechst) MechStudy->Apoptosis CellMigration Cell Migration (Wound Healing) MechStudy->CellMigration Invasion Cell Invasion (Transwell) MechStudy->Invasion GeneExpr Gene Expression (qRT-PCR) MechStudy->GeneExpr Western Protein Expression (Western Blot) MechStudy->Western DataAnalysis Data Analysis ROSAssay->DataAnalysis MMPAssay->DataAnalysis Apoptosis->DataAnalysis CellMigration->DataAnalysis Invasion->DataAnalysis GeneExpr->DataAnalysis Western->DataAnalysis

Diagram 2: Experimental workflow for bioactivity assessment of A. fragrantissima

Conclusion and Research Applications

The comprehensive data presented in these application notes demonstrate that Achillea fragrantissima and its constituent compound alpha-funebrene represent valuable natural resources for drug discovery and development, particularly in the areas of oncology and metabolic disorder management. The efficient micropropagation protocols address the conservation challenges associated with this endangered species while ensuring a sustainable supply of plant material for research and potential commercial applications. [1]

The clearly elucidated mechanisms of action, particularly the induction of apoptosis through both intrinsic and extrinsic pathways in cancer cells, provide strong scientific rationale for further development of standardized extracts or isolated compounds as potential therapeutic agents. [2] [3] The multiple signaling pathways affected by A. fragrantissima extracts, including PI3K/Akt, β-catenin, and MAPK pathways, suggest potential for broad-spectrum activity against various cancer types. [2] [3]

Future research should focus on isolating specific bioactive compounds such as alpha-funebrene to better understand their individual contributions to the observed pharmacological effects. Additionally, in vivo studies using isolated compounds rather than crude extracts would help validate the therapeutic potential and safety profiles of these natural products. The well-documented experimental protocols provided in these application notes should facilitate standardized research approaches across different laboratories, enabling more consistent and comparable results in future investigations of this promising medicinal plant.

References

Comprehensive Application Notes and Protocols: Chemical Composition, Antibacterial Activity, and Mechanism of Action of Cupressus funebris Essential Oil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cupressus funebris (mourning cypress) is a coniferous tree species native to China that has gained significant research interest due to the bioactive properties of its essential oil (EO). With the escalating global challenge of antimicrobial resistance—projected to cause 10 million annual deaths by 2050—there is an urgent need to explore alternative therapeutic agents with novel mechanisms of action [1]. C. funebris EO presents a promising candidate due to its complex chemical composition and multi-target antibacterial activity against various drug-resistant pathogens [1] [2]. These application notes consolidate the most current research on C. funebris EO to provide researchers and drug development professionals with standardized protocols for evaluating its chemical composition and antibacterial efficacy, along with insights into its mechanism of action. The comprehensive data presented herein demonstrate that C. funebris EO exhibits dose-dependent and time-dependent antibacterial effects against multiple drug-resistant bacterial strains through membrane disruption and enzymatic inhibition pathways [1] [2].

Chemical Composition Analysis

Chemical Profile Variability

The chemical composition of C. funebris EO varies significantly depending on the plant part utilized for extraction, geographical location, and extraction methodology [3]. Understanding these variabilities is crucial for standardizing research protocols and ensuring reproducible results in pharmaceutical applications.

Table 1: Major Chemical Constituents of C. funebris Essential Oil from Different Plant Parts

Plant Part Major Components Percentage Range Identification Method
Wood α-Cedrene 16.9-20.5% GC-MS, 13C NMR [1] [4]
Wood Cedrol 7.6-29.3% GC-MS, 13C NMR [1] [5] [4]
Wood Thujopsene 29.9-31.7% GC-MS [1]
Wood β-Cedrene 5.0-9.2% GC-MS [1] [4]
Leaves Limonene 33.3% (in related species) GC-MS [5]
Leaves α-Pinene 12.96-23.4% GC-MS [6] [5]
Leaves Citronellal Major component (exact % varies) GC-MS [1] [2]
Leaves Terpinene-4-ol Major component (exact % varies) GC-MS [1] [2]

Table 2: Distribution of Essential Oil Content Across Different Parts of C. funebris

Plant Part Essential Oil Content Notable Characteristics
Leaves Highest yield Rich in monoterpenes
Fine Roots High yield Complex sesquiterpene profile
Coarse Roots Medium yield Moderate sesquiterpene content
Bark Medium yield Mixed mono- and sesquiterpenes
Bough Low yield Variable composition
Branch Low yield Variable composition
Trunk Lowest yield Simple composition
Extraction and Analysis Protocols
2.2.1 Essential Oil Extraction Protocol

Principle: Essential oils are volatile compounds that can be separated from plant matrix through hydrodistillation or supercritical fluid extraction [1] [3].

Materials and Equipment:

  • Plant material (leaves, wood, roots, etc.)
  • Clevenger apparatus or supercritical CO₂ extraction system
  • Organic solvent (hexane or dichloromethane) for collection
  • Anhydrous sodium sulfate (Na₂SO₄)
  • NaCl solution (1-2% in water)

Procedure:

  • Plant Material Preparation: Air-dry plant parts and pulverize to uniform particle size using a mechanical grinder [3].
  • Hydrodistillation Method: a. Add 100 g powdered plant material to 600 mL NaCl solution (1-2% mass fraction) [3]. b. Assemble Clevenger apparatus and heat using thermostatically controlled heating device. c. Continue distillation until no more distillate is collected (typically 3-4 hours) [5] [3]. d. Collect essential oil from the condenser.
  • Supercritical CO₂ Extraction Method (Alternative): a. Use optimal parameters: extraction duration of 100 min, pressure of 18 MPa, temperature of 40°C [1]. b. Collect essential oil in dark, foil-wrapped, hermetically sealed vials.
  • Post-processing: a. Dry collected oil with anhydrous Na₂SO₄ for 15 minutes [3]. b. Filter and store at 4°C in airtight, dark containers until analysis [1].

Validation Parameters:

  • Extraction efficiency calculated as (mass of oil obtained / mass of plant material) × 100%
  • Typical yield for C. funebris is approximately 0.3% [6]
2.2.2 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol

Principle: GC-MS separates complex mixtures of volatile compounds and identifies them based on retention indices and mass spectral fragmentation patterns [1] [3].

Materials and Equipment:

  • GC-MS system (e.g., Shimadzu GC-2010 Plus with GC/MS-QP 2010 Ultra System)
  • Capillary column (e.g., Rxi-5MS, 30m × 0.25mm, 0.25μm film thickness)
  • Helium carrier gas (purity ≥99.999%)
  • Standard alkane series for retention index calculation
  • Reference compounds for verification

Procedure:

  • Sample Preparation: Dilute essential oil in hexane to 0.04 g/mL [3].
  • GC Conditions: a. Carrier gas: Helium at flow rate of 1.0-1.2 mL/min [1] [3]. b. Injection temperature: 250-270°C c. Split ratio: 1:40 to 1:80 d. Oven temperature program:
    • Initial temperature: 60°C held for 1-4 min
    • Ramp rate: 3-10°C/min to 280°C
    • Final hold: 5-30 min [1] [3]
  • MS Conditions: a. Ionization energy: 70 eV b. Ion source temperature: 150-230°C c. Mass scan range: 35-500 m/z [1] [3]
  • Identification: a. Compare mass spectra with commercial libraries (NIST, Wiley) b. Calculate retention indices using alkane series c. Confirm identified compounds by comparing with reference standards when available

Quality Control:

  • Analyze in triplicate
  • Include system suitability tests with standard mixtures
  • Report relative percentages calculated from peak area normalization

Antibacterial Activity Assessment

Efficacy Against Drug-Resistant Pathogens

C. funebris EO has demonstrated significant antibacterial efficacy against a broad spectrum of drug-resistant bacterial pathogens, making it a promising candidate for addressing the antimicrobial resistance crisis [1]. Research has confirmed its activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Streptococcus faecalis [1]. The antibacterial effects exhibit both dose-dependent and time-dependent characteristics, with more pronounced efficacy at higher concentrations and longer exposure times [1] [2].

Table 3: Antibacterial Activity of C. funebris Essential Oil Against Drug-Resistant Pathogens

Bacterial Strain Inhibition Zone Diameter (mm) MIC Values MBC Values Reference Control
Methicillin-resistant Staphylococcus aureus (MRSA) 15.2 ± 0.8 2.5 mg/mL 5.0 mg/mL Penicillin: 22.3 ± 1.2 mm [1]
Escherichia coli 14.7 ± 0.6 5.0 mg/mL 10.0 mg/mL Ciprofloxacin: 25.1 ± 0.9 mm [1]
Pseudomonas aeruginosa 13.8 ± 0.5 10.0 mg/mL 20.0 mg/mL Imipenem: 18.2 ± 0.7 mm [6]
Klebsiella pneumoniae 14.2 ± 0.7 5.0 mg/mL 10.0 mg/mL Ciprofloxacin: 24.8 ± 1.1 mm [1]
Streptococcus faecalis 15.0 ± 0.5 2.5 mg/mL 5.0 mg/mL Amoxycillin: 20.5 ± 0.8 mm [1]
Time-Kill Kinetics and Comparative Efficacy

The time-kill kinetics of C. funebris EO demonstrate a progressive reduction in bacterial viability over time. Studies against Pseudomonas aeruginosa have shown that the EO continues to reduce bacterial colony growth even after 24 hours of incubation, in some cases exhibiting more efficient bactericidal effects compared to the conventional antibiotic imipenem [6]. Against MRSA, the growth curve analysis revealed that at 2× MIC concentration, the EO completely suppressed bacterial growth throughout the 24-hour incubation period, while at 1× MIC concentration, it significantly delayed and reduced the growth peak compared to the DMSO control [1].

Antibacterial Activity Assessment Protocols
3.3.1 Disc Diffusion Assay Protocol

Principle: Antibacterial activity is determined by measuring the zone of inhibition around discs impregnated with essential oil on agar plates seeded with test microorganisms [1].

Materials and Equipment:

  • Mueller-Hinton (MH) agar plates
  • Sterile paper discs (6-8 mm diameter)
  • Bacterial suspensions adjusted to 1 × 10⁵ CFU/mL
  • Essential oil dissolved in DMSO (2% final concentration)
  • Positive controls (ciprofloxacin, penicillin, amoxycillin)
  • Negative control (DMSO alone)

Procedure:

  • Inoculum Preparation: a. Grow test strains on MH agar at 37°C for 18-24 hours. b. Prepare bacterial suspension in sterile saline, adjusting to 0.5 McFarland standard (approximately 1 × 10⁸ CFU/mL). c. Further dilute to 1 × 10⁵ CFU/mL for seeding.
  • Plate Inoculation: a. Swab the surface of MH agar plates with bacterial suspension. b. Allow surface to dry for 5-15 minutes.
  • Disc Application: a. Impregnate sterile paper discs with 10 μL of C. funebris EO (25 mg/mL in DMSO). b. Apply positive and negative control discs. c. Place discs evenly on inoculated agar surface.
  • Incubation and Measurement: a. Incubate plates at 37°C for 18-24 hours. b. Measure diameter of inhibition zones (including disc diameter) using vernier callipers. c. Express results as mean ± standard deviation of triplicate measurements.

Quality Control:

  • Ensure DMSO concentration does not exceed 2% to avoid solvent toxicity
  • Include reference strains for method validation
  • Maintain strict aseptic techniques throughout
3.3.2 Broth Microdilution Method for MIC/MBC Determination

Principle: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined by assessing microbial growth in broth cultures with serial dilutions of essential oil [1].

Materials and Equipment:

  • Sterile 96-well microtiter plates
  • Mueller-Hinton broth
  • Bacterial suspensions (1 × 10⁵ CFU/mL)
  • Essential oil serial dilutions
  • DMSO (for solvent control)
  • Incubator at 37°C

Procedure:

  • Essential Oil Dilution Preparation: a. Prepare stock solution of C. funebris EO at 25 mg/mL in DMSO. b. Create two-fold serial dilutions in Mueller-Hinton broth (25 to 1.2 mg/mL).
  • Inoculation: a. Add 100 μL of each dilution to microtiter plate wells. b. Add 100 μL bacterial suspension (1 × 105 CFU/mL) to each well. c. Include growth control (bacteria without EO) and sterility control (broth only).
  • Incubation: Incubate plates at 37°C for 18-24 hours.
  • MIC Determination: a. Visualize growth turbidity or use tetrazolium dyes for better visualization. b. MIC is the lowest concentration showing no visible growth.
  • MBC Determination: a. Subculture 10 μL from clear wells onto MH agar plates. b. Incubate at 37°C for 18-24 hours. c. MBC is the lowest concentration showing ≥99.9% killing.

Validation Parameters:

  • Perform all tests in triplicate
  • Include reference antibiotics as positive controls
  • Report both MIC and MBC values

Mechanism of Action Studies

Antibacterial Mechanisms

The antibacterial activity of C. funebris EO involves a multi-target mechanism that includes membrane disruption and enzymatic inhibition, contributing to its efficacy against drug-resistant strains [1] [2].

G cluster_membrane Membrane Disruption cluster_enzyme Enzyme Inhibition EO Cupressus funebris Essential Oil M1 M1 EO->M1 E1 E1 EO->E1 Membrane Membrane Permeabilization Permeabilization , fillcolor= , fillcolor= M2 Membrane Rupture M3 Cell Content Leakage M2->M3 M4 Cell Death M3->M4 Inhibition Inhibition of of DNA DNA Gyrase Gyrase E2 Blocked DNA Replication E4 Cell Division Failure E2->E4 E3 Inhibition of Bacterial Enzyme Systems E3->E4 M1->M2 E1->E2 E1->E3

Diagram 1: Antibacterial Mechanisms of C. funebris Essential Oil. The essential oil exhibits a dual mechanism involving membrane disruption (red pathway) and enzyme inhibition (green pathway), leading to bacterial cell death.

Membrane Integrity Assessment Protocol

Principle: Scanning electron microscopy (SEM) visualizes structural damage to bacterial membranes caused by essential oil treatment [1].

Materials and Equipment:

  • Bacterial cultures treated with EO at MIC and sub-MIC concentrations
  • Untreated bacterial cultures as control
  • Fixative (2.5% glutaraldehyde in phosphate buffer)
  • Ethanol series for dehydration
  • Critical point dryer
  • Sputter coater
  • Scanning electron microscope

Procedure:

  • Sample Preparation: a. Treat bacterial suspensions with C. funebris EO at MIC for 4-6 hours. b. Centrifuge and wash cells with phosphate buffer.
  • Fixation: a. Fix cell pellets with 2.5% glutaraldehyde at 4°C for 4 hours. b. Wash with phosphate buffer three times.
  • Dehydration: a. Dehydrate through ethanol series (30%, 50%, 70%, 90%, 100%). b. Critical point dry samples.
  • Imaging: a. Sputter coat samples with gold-palladium. b. Observe under SEM at appropriate magnifications. c. Capture images of membrane alterations.

Expected Results: EO-treated cells should show membrane rupture, irregular surfaces, and cell content leakage compared to smooth surfaces of untreated cells [1].

Molecular Docking Protocol

Principle: Molecular docking predicts interactions between bioactive compounds from the EO and bacterial target proteins [1].

Materials and Equipment:

  • Docking software (AutoDock Vina, BIOVIA Discovery Studio)
  • Protein Data Bank structures (e.g., DNA gyrase B, PDB ID: 4KFG)
  • Chemical structures of major EO components (citronellal, terpinene-4-ol)
  • Reference ligand (ciprofloxacin)

Procedure:

  • Protein Preparation: a. Download 3D structure of target protein from PDB. b. Remove water molecules and add polar hydrogens. c. Define binding site (active site of DNA gyrase).
  • Ligand Preparation: a. Obtain 3D structures of EO components from PubChem. b. Optimize geometry and assign charges.
  • Docking Parameters: a. Set grid box dimensions to cover entire binding site. b. Use exhaustiveness value of 8 for balance of speed and accuracy.
  • Docking Execution: a. Run docking simulations for each ligand. b. Generate multiple binding poses.
  • Analysis: a. Calculate binding energies (kcal/mol). b. Identify hydrogen bonds and hydrophobic interactions. c. Visualize with BIOVIA Discovery Studio.

Expected Results: Major components like citronellal and terpinene-4-ol should show strong interactions with the active site of bacterial DNA gyrase, though typically with lower binding affinity than ciprofloxacin [1].

Conclusion and Research Applications

The comprehensive data presented in these application notes demonstrate that Cupressus funebris essential oil represents a promising multi-target antibacterial agent with significant activity against drug-resistant pathogens. The chemical complexity of the oil, characterized by diverse mono- and sesquiterpenoids, contributes to its broad-spectrum activity and potentially lower risk of resistance development compared to single-target antibiotics [1]. The dual mechanism of action involving both membrane disruption and enzyme inhibition (particularly DNA gyrase binding) provides a scientific basis for its efficacy [1] [2].

For research and development applications, C. funebris EO shows potential for:

  • Alternative antimicrobial therapies for multidrug-resistant infections
  • Combination therapies with conventional antibiotics to enhance efficacy
  • Natural preservative systems in pharmaceutical and cosmetic formulations
  • Lead compounds for developing novel antibacterial agents

Future research should focus on standardizing extraction protocols to ensure consistent chemical profiles, conducting in vivo efficacy and toxicity studies, exploring synergistic combinations with conventional antibiotics, and further elucidating structure-activity relationships of key components.

References

Conceptual Framework for a Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common problem areas and general investigation strategies, using examples from fengycin optimization.

Problem Area Specific Issue Investigation Strategy (Illustrated with Fengycin Examples)
Strain & Pathway Low inherent production potential. Enhance precursor supply (e.g., strengthening malonyl-CoA pathway for fengycin [1]) and apply metabolic engineering [2].
Fermentation Parameters Suboptimal yield in bioreactor. Systematically optimize carbon/nitrogen sources, metal ions, temperature, and pH [2] [1].
Extraction Method Low recovery from fermentation broth. Evaluate advanced techniques (e.g., Ultrasound-Assisted Extraction (UAE) improved phenolic yield from a plant matrix [3]).

Suggested Experimental Workflow

The following diagram outlines a logical, step-by-step workflow for systematically investigating and resolving low extraction yield, drawing from the strategies used for other compounds.

G Start Start: Low Extraction Yield Strain 1. Assess Producing Strain - Check genetic background - Identify pathway bottlenecks Start->Strain Fermentation 2. Optimize Fermentation - Screen carbon/nitrogen sources - Optimize temperature/pH - Test metal ion additives Strain->Fermentation Strain-optimized Extraction 3. Improve Extraction - Evaluate methods (e.g., UAE) - Optimize solvent, time, temperature Fermentation->Extraction Conditions-optimized Analyze 4. Analyze & Validate - Quantify final yield/purity - Characterize product structure Extraction->Analyze Method-optimized End Optimal Yield Achieved Analyze->End

Sample Frequently Asked Questions (FAQs)

Q1: What are the most critical fermentation parameters to optimize first?

  • A: Based on fengycin studies, the choice of carbon and nitrogen sources is often the most impactful [2]. For example, carbon sources like glucose, xylose, and glycerol can lead to significantly different yields due to their effects on metabolic pathways [2]. Following this, temperature and pH are also critical to optimize [1].

Q2: Besides fermentation, how can I improve yield?

  • A: Two key strategies are:
    • Strain Engineering: Modify the production strain to enhance precursor supply and overexpress key enzymes in the biosynthetic pathway [2] [1].
    • Extraction Technology: Employ advanced extraction methods like Ultrasound-Assisted Extraction (UAE), which has been shown to significantly increase the yield of bioactive compounds from plant materials compared to traditional maceration [3].

References

A Framework for Analyzing Compound Variation in Plant Parts

Author: Smolecule Technical Support Team. Date: February 2026

The variation of a compound like alpha-funebrene across plant parts is influenced by the plant's biology and the chosen analytical techniques. The workflow below outlines the key stages for conducting such an analysis.

Start Start: Study Design P1 Plant Selection & Collection Start->P1 P2 Sample Preparation P1->P2 P3 Compound Extraction P2->P3 P4 Quantitative Analysis P3->P4 P5 Data Analysis P4->P5 End Report Findings P5->End

Detailed Experimental Protocols

Here are detailed methodologies for the key stages shown in the workflow, drawing from robust research practices.

1. Plant Selection and Sample Preparation

  • Defining Plant Material: Precisely record the plant species, cultivar, geographical location of harvest, growth conditions (wild or cultivated), and the developmental stage at harvest [1].
  • Sampling Plant Parts: Carefully separate the plant into the distinct parts you wish to study (e.g., roots, rhizomes, stems, leaves, flowers, fruits). The study on Cyperus rotundus focused on its rhizomes as the site of active compound accumulation [2] [3].
  • Sample Preservation: To prevent degradation, plant tissues should be rapidly frozen in liquid nitrogen and lyophilized (freeze-dried). The dried material is then ground into a homogeneous fine powder using a mortar and pestle or a mechanical grinder [1].

2. Compound Extraction and Isolation Extraction is critical for obtaining a quantifiable amount of the compound.

  • Choosing a Solvent: The optimal solvent depends on the chemical nature of your target compound. Studies on the sesquiterpene alpha-Cyperone used n-hexane and 80% ethanol for initial extraction [2]. Other common solvents include methanol, chloroform, or ethyl acetate [4].
  • Extraction Techniques:
    • Maceration: The plant powder is soaked in the solvent for an extended period with occasional shaking [1].
    • Hydrodistillation: Used for extracting volatile compounds, this method involves boiling the plant material with water and collecting the condensed essential oils, typically using a Clevenger apparatus [1].
  • Extract Fractionation: Crude extracts often contain multiple compounds. Techniques like vacuum liquid chromatography or preparative thin-layer chromatography can be used to isolate the specific compound of interest from the complex mixture for further analysis [2].

3. Quantitative Analysis and Method Validation To accurately measure concentration, you need a validated quantitative method.

  • Instrumentation: The most reliable technique is Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS). A recent 2025 study used UHPLC-QQQ-MS/MS to quantify alpha-Cyperone in biological samples due to its high sensitivity and specificity [4].
  • Method Validation: Any quantitative method must be validated to ensure it is fit for purpose. Key parameters to establish are [4]:
    • Linearity: The correlation between the concentration of the analyte and the instrument response.
    • Precision and Accuracy: The reproducibility and correctness of the measurements.
    • Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured.
    • Extraction Recovery & Matrix Effect: How efficiently the compound is extracted from the sample and whether the sample matrix interferes with the measurement.

Frequently Asked Questions (FAQs)

Q1: Why can't I detect my target compound in certain plant parts?

  • Answer: The compound may be biosynthesized only in specific tissues (e.g., roots) and not transported to others. It could also be present at concentrations below the detection limit of your instrument. Re-evaluate your extraction protocol and confirm the sensitivity (LLOQ) of your analytical method [4].

Q2: My quantitative results are inconsistent between replicates. What could be the cause?

  • Answer: Inconsistency often stems from:
    • Non-homogeneous samples: Ensure plant material is thoroughly ground into a uniform powder.
    • Variable extraction efficiency: Strictly control extraction time, temperature, and solvent volume.
    • Instrument instability: Check instrument calibration and performance before each run.
    • Sample degradation: Store processed samples appropriately (often at -80°C) and analyze promptly [4].

Q3: How can I improve the low extraction yield of my compound?

  • Answer:
    • Optimize Solvent: Test solvents with different polarities (e.g., hexane, ethyl acetate, methanol).
    • Assist Extraction: Employ techniques like ultrasound-assisted extraction (sonication) or accelerated solvent extraction (ASE) to improve efficiency.
    • Multiple Extractions: Perform 2-3 sequential extractions on the same sample pool to exhaustively extract the compound [1].

Key Troubleshooting Guide

The table below summarizes common experimental issues and potential solutions.

Problem Possible Cause Suggested Solution
No signal detected Concentration below instrument's detection limit Concentrate the sample extract; validate and lower your method's LLOQ [4]
High background noise Incomplete purification; co-eluting compounds Improve sample clean-up (e.g., solid-phase extraction); optimize chromatographic separation [4]
Low extraction recovery Unsuitable solvent; inefficient technique Re-optimize solvent system (see FAQ A3); use assisted extraction methods (e.g., sonication) [1]
Inconsistent data Sample heterogeneity; instrumental drift Ensure sample is finely powdered and homogeneous; perform regular instrument calibration [4]

References

separating alpha funebrene from similar sesquiterpenes

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Sesquiterpene Separation

The table below outlines common issues and solutions when separating similar sesquiterpenes using Liquid Chromatography (LC).

Observed Symptom Potential Causes Recommended Solutions
Broad Peaks System not equilibrated; Injection solvent too strong; Column overload (volume/mass); Extra-column volume; Temperature fluctuations [1]. Equilibrate column with 10+ volumes of mobile phase; Use injection solvent same/weaker strength than mobile phase; Reduce injection volume & sample concentration; Reduce tubing volume; Use column oven [1].
Tailing Peaks Column overload (volume/mass); Column damage (voided, contaminated, or old) [1]. Reduce injection volume & sample concentration; Replace contaminated, voided, or old guard cartridge/column [1].
Varying Retention Times System not equilibrated; Mobile phase not mixing properly; Temperature fluctuations; System leaks [1]. Fully equilibrate column; Ensure pump proportioning valve works correctly (or pre-blend isocratic solvents); Use column oven; Check/replace leaking tubing/fittings [1].
Extra Peaks Degraded sample; Contaminated solvents or column; "Ghost peaks" in gradients; Immiscible mobile phase [1]. Inject fresh sample; Use fresh HPLC-grade solvents; Replace guard cartridge; Wash or replace contaminated column; Ensure mobile phase miscibility [1].
Poor Resolution of Similar Compounds Non-optimal stationary phase; Non-optimal mobile phase composition. See methodology section below for optimized approaches, including chiral columns and mobile phase tuning [2] [3] [4].

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Terpenes

This method, adapted from an application note for α-pinene, provides a starting point for non-polar sesquiterpenes [4].

  • Column: Newcrom R1 (or equivalent reverse-phase column with low silanol activity) [4].
  • Mobile Phase: Acetonitrile/Water with a modifier [4].
    • For UV detection: Add 0.1% phosphoric acid [4].
    • For MS-compatible applications: Replace phosphoric acid with 0.1% formic acid [4].
  • Detection: UV-Vis or Diode Array Detector (DAD).
  • Workflow: The following diagram outlines the method development process.

hierarchy Start Start Method Development Column Select Reverse-Phase Column (e.g., C18, Newcrom R1) Start->Column MP Prepare Mobile Phase Acetonitrile/Water with Acid Modifier Column->MP Inj Adjust Injection Conditions Weak Solvent, Small Volume MP->Inj Run Run Initial Analysis Inj->Run Decision Are Peaks Sharp and Well-Resolved? Run->Decision Optimize Optimize Parameters Decision->Optimize No Success Successful Separation Decision->Success Yes Gradient Tune Gradient Profile Optimize->Gradient Step 1 pH Adjust pH/Modifier Strength Optimize->pH Step 2 Temp Adjust Column Temperature Optimize->Temp Step 3 Gradient->pH pH->Temp Temp->Run

Protocol 2: Chiral GC-MS for Enantiomeric Resolution

For separating stereoisomers, chiral Gas Chromatography (GC) is often essential [3].

  • Columns:
    • Primary Choice: A commercially available cyclodextrin-based chiral column is standard [3].
    • Advanced Tandem Method: For extremely challenging separations, join two chiral columns with different selectors in series for enhanced resolution [3].
  • Carrier Gas Optimization:
    • Hydrogen ((H_2)): Often provides superior resolution at higher linear velocities compared to helium [3].
    • Helium ((He)): Traditional gas, but supply shortages can be an issue [3].
    • Nitrogen ((N_2)): An alternative, though performance may differ [3].
  • Sample Preparation (SPME): A solid-phase microextraction (SPME) fiber is exposed to the sample vial headspace to adsorb volatile terpenes, then injected directly into the GC inlet for thermal desorption [5].
  • Detection: Mass Spectrometry (MS) is used for peak identification and confirmation [5].

Key Considerations for Separation Scientists

  • Sesquiterpene Diversity: Sesquiterpenes can be acyclic, monocyclic, bicyclic, tricyclic, or tetracyclic, which significantly impacts their chromatographic behavior [6]. Method development must account for this structural complexity.
  • Sample Integrity: Sesquiterpenes can degrade or isomerize. Always use freshly prepared samples and solvents to avoid the appearance of extra degradation peaks [1].
  • System Suitability: Ensure your HPLC system is well-maintained. Leaking seals, worn pistons, or air in the pump can lead to erratic retention times and failed separations [1].

References

Documented Identification of Alpha-Funebrene

Author: Smolecule Technical Support Team. Date: February 2026

Alpha-funebrene has been identified in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). The following table outlines the key conditions from a published study [1].

Aspect Details
Sample Material Methanolic extract of Achillea fragrantissima leaves [1].
Instrumentation GC-MS system with a non-polar fused silica capillary column [1].
Carrier Gas Helium, at a constant flow rate of 1.2 mL/min [1].
Injection Volume 2 µL [1].
Detection Mass Spectrometry; compounds identified by comparison with NIST and MAINLIB spectral libraries [1].
Reported Retention Time 17.01 minutes [1].

This method was used for qualitative identification (confirming the compound's presence) rather than precise quantification [1].

Key Chemical Properties for Method Development

When developing a quantification method, a compound's physical and chemical properties guide the choice of technique and parameters. The data below for alpha-funebrene can serve as a starting point [2].

Property Value / Information
CAS Registry Number 50894-66-1 [2]
Monoisotopic Mass 204.187800768 g/mol [2]
Predicted Log Kow Not specified, but data available in DashBoard [2]
Predicted Bioconcentration Factor (BCF) 2273 [2]
Predicted Soil Adsorption (Koc) 129,274 L/kg [2]
Predicted Biodegradation Half-Life 150 days [2]
Lowest PNEC (Fresh Water) 0.12 μg/L [2]

The high predicted BCF and Koc values suggest alpha-funebrene has high bioaccumulation potential and strong adsorption to soil, which could influence extraction methods and environmental monitoring approaches [2].

Workflow for Quantification

The following diagram illustrates a generalized workflow for quantifying a compound like alpha-funebrene, based on standard laboratory practices. The specific parameters would need to be optimized based on the properties listed above.

start Sample Collection & Storage ext Extraction & Cleanup start->ext Homogenize inst Instrumental Analysis ext->inst Reconstitute data Data Analysis & Quantification inst->data Peak Integration cal Calibration & QC cal->data Curve Fitting val Method Validation data->val Report

Frequently Asked Questions

Q1: What is the most common technique for detecting alpha-funebrene? The most commonly reported technique in the literature is Gas Chromatography-Mass Spectrometry (GC-MS) [1]. This method is ideal for volatile and semi-volatile organic compounds like alpha-funebrene.

Q2: My GC-MS analysis shows a peak at the expected retention time, but the library match score is low. What should I do?

  • Verify the Standard: The most reliable step is to run an authentic chemical standard of alpha-funebrene under the same analytical conditions. This confirms the retention time and generates a definitive mass spectrum for comparison [1].
  • Optimize Chromatography: Low scores can result from co-elution with other compounds. Try modifying the GC temperature program to improve peak separation.
  • Check Instrument Calibration: Ensure the mass spectrometer is properly calibrated to guarantee accurate mass measurements.

Q3: How can I move from identifying alpha-funebrene to accurately quantifying it?

  • Use a Certified Standard: Obtain a pure alpha-funebrene standard to create a calibration curve. This establishes a direct relationship between the instrument's response (peak area) and the analyte's concentration.
  • Employ an Internal Standard: Add a known amount of a different, stable compound (an internal standard) to your samples before processing. This corrects for losses during sample preparation and variations in instrument performance.
  • Validate the Method: Conduct rigorous testing to prove the method is accurate, precise, and reproducible over the desired concentration range.

References

A Framework for Alpha-Funebrene Reaction Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common challenges in optimizing reactions for compounds like alpha-funebrene, a monoterpene with the molecular formula C₁₅H₂₄ [1].

Problem Area Specific Issue Possible Cause Troubleshooting Step
Low Reaction Yield Poor conversion of starting materials Suboptimal temperature, catalyst deactivation, or incorrect reagent stoichiometry. Verify stoichiometry; use in-situ catalyst regeneration; optimize temperature profile.
Unwanted side products Lack of reaction selectivity; impurities in starting materials. Use high-purity solvents/reagents; employ protective groups; try a different catalyst system.
Synthesis Pathway Inefficient key step (e.g., cyclization) Incorrect Lewis acid catalyst for cyclization step; improper control of reaction conditions. Screen alternative Lewis acid catalysts (e.g., BF₃·Et₂O, SnCl₄); precisely control water content and temperature.
Purification & Isolation Difficulty separating from similar compounds Similar polarity to byproducts; compound instability during chromatography. Optimize mobile phase for chromatography; consider preparative GC or crystallization techniques.
Structural Confirmation NMR or MS data does not match expected structure Incorrect stereochemistry; presence of isomers. Compare with literature NMR data; perform X-ray crystallography if possible; use chiral GC/MS.

Suggested Experimental Workflow & Protocol

A generalized workflow for optimizing a synthetic route to alpha-funebrene can be conceptualized as a cycle of testing, analysis, and refinement. The following diagram illustrates this iterative process.

reaction_optimization Reaction Optimization Workflow start Define Reaction Parameters design Design Experiment (DoE) start->design execute Execute & Monitor Reaction design->execute analyze Analyze Output (Yield, Purity) execute->analyze compare Compare to Target Metrics analyze->compare decision Target Met? compare->decision end Optimized Protocol decision->end Yes refine Refine Hypothesis & Parameters decision->refine No refine->design

Core Experimental Protocol (Hypothetical Cyclization Step):

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried round-bottom flask with the precursor (e.g., 1.0 mmol) dissolved in anhydrous dichloromethane (10 mL).
  • Catalyst Addition: Cool the mixture to 0°C and slowly add a Lewis acid catalyst (e.g., 0.1 equivalents of BF₃·Et₂O) via syringe.
  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by thin-layer chromatography (TLC) or GC-MS samples taken at regular intervals.
  • Quenching & Extraction: Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane. Combine the organic layers and wash with brine.
  • Concentration & Analysis: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by NMR and MS to determine yield and isomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for confirming the structure of synthesized alpha-funebrene? The primary methods are Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS). Compare your spectral data with known literature values or databases. Chiral GC or HPLC may be necessary to confirm the correct enantiomer if it is a chiral compound [2].

Q2: My reaction yields are inconsistent. What are the first parameters I should check? Begin with fundamental controls:

  • Purity of Reagents/Solvents: Ensure all solvents are anhydrous and reagents are of high purity.
  • Atmosphere: Use rigorous inert conditions (e.g., Schlenk line) to prevent catalyst decomposition or oxidation.
  • Temperature Control: Use calibrated thermostats and ensure efficient stirring for uniform heat distribution.

Q3: How can I improve the selectivity of my reaction to avoid isomers? Focus on steric and electronic control:

  • Catalyst Screening: Test different Lewis acids, as their hardness/softness and coordination geometry can dramatically influence cyclization stereochemistry.
  • Temperature: Lower reaction temperatures often favor kinetic (desired) products over thermodynamic byproducts.
  • Additives: Explore the use of coordinating or non-coordinating additives to modify the catalyst's reactivity.

References

Comparative Overview: Alpha-Phellandrene vs. Beta-Caryophyllene

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and biological activities of these two terpenes.

Feature Alpha-Phellandrene (α-PHE) Beta-Caryophyllene (BCP)
Chemical Classification Monoterpene (C10H16) [1] Bicyclic sesquiterpene (C15H24) [2] [3]
Primary Mechanisms of Action Not fully elucidated; detailed mechanism in biological systems requires further study [1]. Selective phytocannabinoid agonist of Cannabinoid Receptor Type 2 (CB2); does not bind to CB1, thus non-psychoactive [2] [4]. Also activates PPAR-α and PPAR-γ receptors [4].
Key Biological Activities Anti-microbial, anti-inflammatory, anti-cancer, insecticidal, wound healing, analgesic, and modulation of neuronal responses [1]. Anti-inflammatory [4] [5], analgesic [2] [4] [3], anti-cancer [2] [4] [6], antioxidant [4], neuroprotective [4], promotes wound healing [7] [5].
Research Maturity Preliminary; extended pre-clinical studies are deemed necessary [1]. Extensive pre-clinical data from in vitro and in vivo models; considered a candidate for clinical trials [4].
Synergistic Effects Information not available in search results. Demonstrated to synergistically enhance cytotoxicity of chemotherapeutics like doxorubicin and cisplatin in cancer cells [6].
Toxicity Profile Topical application can cause skin irritation; oral administration may lead to nausea and intestinal disturbances [1]. Low toxicity; LD50 in rats is >5000 mg/kg [2]. However, it inhibits cytochrome P450 isoforms (e.g., CYP3A4), which can lead to drug-drug interactions [4].

Experimental Data and Protocols

For researchers looking to replicate or build upon key findings, here are methodologies from cited studies.

Wound Healing Assay for Beta-Caryophyllene

A study demonstrating BCP's effect on wound healing used the following protocol [5]:

  • Model: A full-thickness wound was generated on the back of mice.
  • Treatment: The wound was covered with a device containing either 50 µL of BCP (50 mg/kg, diluted in olive oil) or a control (olive oil alone).
  • Analysis: Tissues were harvested and analyzed via immunofluorescence staining for:
    • Keratin-14 (K14): A marker of re-epithelialization to measure keratinocyte migration.
    • Proliferating Cell Nuclear Antigen (PCNA) and BrdU: Markers for cell proliferation.
    • Filaggrin: A marker of differentiated skin.
  • Outcome Measurement: Enhanced re-epithelialization and higher cell proliferation were observed in BCP-treated wounds compared to controls [5].
Anti-Cancer Synergy Assay for Beta-Caryophyllene

A study on hepatocellular carcinoma (HCC) used the following approach to test BCP's synergistic effects [6]:

  • Cell Lines: HCC cells (HepG2, SMMC-7721) and normal liver cells (HL-7702).
  • Treatment: Cells were treated with gradient concentrations of BCP, doxorubicin (DOX), and cisplatin (DDP), both individually and in combination.
  • Viability Assay: Cell viability was measured using a CCK-8 assay.
  • Synergy Analysis: The combinatorial effects were analyzed to determine synergy.
  • Key Finding: BCP synergistically enhanced the cytotoxicity of DOX and DDP in HCC cells, while showing relatively low toxicity in normal liver cells [6].

Signaling Pathways of Beta-Caryophyllene

Beta-caryophyllene's effects are mediated through specific molecular pathways. The diagram below illustrates its primary signaling mechanisms.

bcp_pathway BCP BCP CB2 CB2 BCP->CB2 Binds as selective agonist Gi/o protein Gi/o protein CB2->Gi/o protein Activates Effects Effects ↓ cAMP ↓ cAMP Gi/o protein->↓ cAMP Inhibits Adenylate Cyclase MAPK / PI3K Pathways MAPK / PI3K Pathways Gi/o protein->MAPK / PI3K Pathways Stimulates via Gβγ Altered Gene Transcription Altered Gene Transcription ↓ cAMP->Altered Gene Transcription MAPK / PI3K Pathways->Altered Gene Transcription Altered Gene Transcription->Effects

The activation of these pathways leads to the documented biological effects, including:

  • Anti-inflammation: Inhibition of key inflammatory mediators like iNOS, IL-1β, IL-6, TNF-α, and NF-κB [4].
  • Anti-cancer: Induction of apoptosis and cell cycle arrest [2] [6].
  • Neuroprotection: Reduction of oxidative stress in the brain [4].

Another critical pathway for BCP's protective effect, particularly in models of ischemia-reperfusion injury and flap survival, is the PI3K/AKT pathway [7]. Activation of this pathway reduces apoptosis and promotes cell survival.

bcp_pi3k BCP2 BCP2 PI3K PI3K BCP2->PI3K Activates AKT AKT PI3K->AKT Phosphorylates Inhibits Apoptosis Inhibits Apoptosis AKT->Inhibits Apoptosis Leads to Promotes Angiogenesis Promotes Angiogenesis AKT->Promotes Angiogenesis Stimulates Outcome Improved Tissue Survival (e.g., Random Skin Flaps) Inhibits Apoptosis->Outcome Promotes Angiogenesis->Outcome


Interpretation for Research and Development

  • For Beta-caryophyllene: The strong evidence for its anti-inflammatory and analgesic effects via the CB2 receptor, combined with its low toxicity and synergistic potential with chemotherapy drugs, makes it a highly promising candidate for further drug development, particularly for conditions like chronic pain, neurodegenerative diseases, and as an adjuvant in oncology [2] [4] [6].
  • For Alpha-phellandrene: While it shows a interesting range of bioactivities, the research is still in early stages. Its mechanism is less clear, and more extensive pre-clinical studies are required to validate its potential and understand its safety profile before it can be considered a viable drug lead [1].

References

alpha funebrene vs cedrene comparison

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Alpha-Cedrene

Alpha-cedrene is a sesquiterpene, a class of natural compounds, and is a constituent of cedarwood oil [1] [2]. It is known for its woody scent and is used in perfumes and fragrances [1]. Research has also highlighted its potential pharmacological activities, including anti-obesity, antimicrobial, and antileukemic properties [2].

Properties and Experimental Data for Alpha-Cedrene

The following tables summarize the key characteristics and experimental findings for alpha-cedrene.

Table 1: Chemical and Physical Properties of Alpha-Cedrene

Property Details
IUPAC Name (3R,3aS,7S,8aS)-3,6,8,8-tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulene [3] [1]
CAS Number 469-61-4 [3]
Molecular Formula C15H24 [3] [1] [2]
Molecular Weight 204.36 g·mol−1 [3] [1]
Boiling Point 261–262 °C [3] [1]
Density 0.932 g/mL at 20 °C [1]
Odor Description Woody, cedar, sweet, fresh [3]
Solubility in Water 0.1504 mg/L @ 25 °C (estimated) [3]
logP (o/w) 6.308 (estimated) [3]

Table 2: Pharmacokinetic Data from a Rat Study

This data is derived from a single in vivo study in rats and should be interpreted as preliminary findings [2].

Parameter Findings (Rat Model)
Absorption (Oral) Rapidly absorbed; time to peak concentration (~1 hour) [2].
Bioavailability Approximately 40% (based on a 50 mg/kg dose) [2].
Clearance High (98.4–120.3 ml/min/kg after IV injection) [2].
Volume of Distribution Extremely high (35.9–56.5 L/kg after IV injection), suggesting extensive tissue distribution [2].
Elimination Half-life 4.0–6.4 hours (after IV injection) [2].
Tissue Distribution Widely distributed to all tissues; highest partition coefficient in lipid tissue [2].
Excretion Primarily excreted via feces, with less than 0.01% of the dose recovered in urine [2].
Gender Differences No significant differences observed in pharmacokinetic parameters between female and male rats [2].
Reported Activities Anti-obesity, antimicrobial, trypanocidal, antileukemic [2].

Experimental Protocol Summary

The tables below outline the key methodology from a pharmacokinetic study of alpha-cedrene, which provides the data in Table 2 [2].

Table 3: In Vivo Pharmacokinetic Study Design

Aspect Protocol Details
Chemical Alpha-cedrene (purity: 99.6%) [2].
Animal Model Female and male Sprague-Dawley rats [2].
Dosing Intravenous (IV): 10 and 20 mg/kg. Oral: 50 and 100 mg/kg [2].
Formulation IV: Dissolved in ethanol, Tween 80, and saline. Oral: In PEG 400 [2].
Sample Collection Blood plasma and various tissues were collected at predetermined times post-dose [2].
Analysis Plasma and tissue concentrations of alpha-cedrene were determined using gas chromatography [2].

The workflow of this in vivo study is summarized in the diagram below.

A Animal Model Setup (Sprague-Dawley Rats) B Administration Routes A->B C Sample Collection B->C Post-Dose D Sample Analysis (Gas Chromatography) C->D E Data Analysis (Pharmacokinetic Parameters) D->E F Study Conclusion E->F

Interpretation of Available Information

The data shows that alpha-cedrene has a promising pharmacokinetic profile for a drug candidate, characterized by good oral absorption and significant penetration into tissues, particularly lipids [2]. This supports its investigated use as an anti-obesity agent [2]. However, its high rate of clearance and low urinary excretion suggest extensive metabolism [2].

Since "alpha funebrene" was not found in the scientific literature, you may find it helpful to:

  • Verify the nomenclature: The term "funebrene" may be a misspelling, an obsolete name, or refer to a compound from a very specific and narrow field of study.
  • Explore related compounds: The search results confirm that "alpha-cedrene" is a well-documented compound. You could broaden your comparison to include other sesquiterpenes or common constituents of cedarwood oil, such as beta-cedrene or cedrol [1].

References

alpha funebrene antibacterial potency compared to ciprofloxacin

Author: Smolecule Technical Support Team. Date: February 2026

Ciprofloxacin: An Antibacterial Benchmark

The following tables summarize the key characteristics of ciprofloxacin, as established by current scientific literature.

Table 1: Basic Profile and Mechanism of Action of Ciprofloxacin

Feature Description
Drug Class Second-generation fluoroquinolone antibiotic [1].
Molecular Formula C₁₇H₁₈FN₃O₃ [2] [1].
Molecular Weight 331.34 g/mol [2] [1].
Primary Mechanism Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV [2] [1].
Key Structural Moieties Cyclopropyl group at N1; carboxylic acid at C3; fluorine at C6; piperazine at C7 [2].

Table 2: In Vitro Antibacterial Potency (MIC) of Ciprofloxacin [2]

Bacterial Species Typical MIC Range (μg/mL)
Gram-Negative Bacteria
Escherichia coli 0.004 - 0.25
Klebsiella pneumoniae 0.008 - 0.12
Pseudomonas aeruginosa 0.5 - 8.0
Haemophilus influenzae 0.008 - 0.015
Gram-Positive Bacteria
Methicillin-resistant Staphylococcus aureus (MRSA) 0.12 - 1.0
Streptococcus pneumoniae 0.5 - 6.3
Enterococcus faecalis 0.5 - 6.3

Table 3: Pharmacokinetic and Resistance Profile

Property Details
Bioavailability 60-85% (oral) [1].
Protein Binding 20-40% [1].

| Primary Resistance Mechanisms | 1. Target Mutations: Mutations in the QRDR of gyrA, gyrB, parC, and parE genes [3]. 2. Efflux Pumps: Upregulation of pumps like AcrAB-TolC that expel the drug [3]. 3. Plasmid-Mediated Resistance: Presence of PMQR genes [3]. |

Experimental Protocols for Antibacterial Evaluation

To ensure a valid comparison with ciprofloxacin, any evaluation of alpha funebrene's antibacterial potency should adhere to standardized laboratory methods. The following workflow outlines the key steps for a minimum inhibitory concentration (MIC) assay, the gold standard for this purpose.

Start Start: Prepare Bacterial Inoculum Step1 Standardize Inoculum Density (0.5 McFarland standard) Start->Step1 Step2 Prepare Compound Dilutions (2-fold serial dilution in broth) Step1->Step2 Step3 Inoculate Microtiter Plate (~5x10^5 CFU/mL final concentration) Step2->Step3 Step4 Incubate (35°C for 16-20 hours) Step3->Step4 Step5 Determine MIC (Lowest concentration with no visible growth) Step4->Step5

  • Bacterial Strains and Inoculum Preparation: Use standardized quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) alongside clinical isolates [4]. Fresh colonies are suspended in a broth medium to a density of approximately 1-5 x 10⁸ CFU/mL, standardized to a 0.5 McFarland standard [4].
  • Broth Microdilution Method: This is the reference method for MIC determination [4] [3]. The test compound (e.g., ciprofloxacin as a control and alpha funebrene) is subjected to a series of two-fold dilutions in a suitable broth (e.g., Mueller-Hinton) within a 96-well microtiter plate. Each well is then inoculated with the standardized bacterial suspension.
  • Incubation and MIC Reading: The plates are incubated at 35°C for 16-20 hours [4]. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium [4].

Research Implications and Future Directions

The absence of data for alpha funebrene presents a clear opportunity for primary research. A comparative study following the protocols above would be highly valuable. Based on ciprofloxacin's profile, here are key points to consider when designing such a study:

  • Spectrum of Activity: Assess alpha funebrene against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA, to determine if its spectrum is broad or narrow.
  • Potency: Directly compare the MIC values of alpha funebrene and ciprofloxacin against the same bacterial strains. A higher MIC indicates lower potency.
  • Mechanism of Action: Investigate whether alpha funebrene acts on the same targets (DNA gyrase/topoisomerase IV) or possesses a novel mechanism, which is crucial for overcoming existing resistance [5].
  • Resistance Potential: Examine the potential for cross-resistance with existing antibiotics and how easily bacteria can develop resistance to alpha funebrene [3].

How to Proceed with Your Research

To move forward with your comparison guide, I suggest the following steps:

  • Conduct a Targeted Search: Use specialized scientific databases like SciFinder, Reaxys, or specialized natural product repositories to search for "alpha-funebrene," "alpha funebrene," or its possible structural relatives.
  • Explore Related Compounds: If data on alpha funebrene remains elusive, the field of fluoroquinolone hybrids is highly active [5] [6] [7]. Research on synthesizing new derivatives to combat resistance could be a fruitful alternative topic for a comprehensive comparison guide.

References

alpha funebrene anti-inflammatory activity

Author: Smolecule Technical Support Team. Date: February 2026

Research Context and Alternatives

One source mentions α-funebrene as a constituent found in certain plants [1], but its biological activities, including potential anti-inflammatory effects, are noted as an area requiring future detailed studies [1].

Research on other terpenes provides a framework for the types of studies needed. The table below summarizes established experimental models and key findings for some better-studied compounds.

Compound Name Relevant Experimental Findings & Models Key Quantitative Results (IC₅₀)
Lavender Essential Oil In vitro enzyme inhibition assays (α-amylase, α-glucosidase, tyrosinase, lipoxygenase); Molecular docking studies [2]. Lipoxygenase (LOX) IC₅₀: 11.58 ± 0.07 μg/mL [2].
α-Phellandrene Reviewed for a range of biological activities; specific anti-inflammatory mechanisms require further pre-clinical study [1]. Information missing
Isolona dewevrei Leaf Oil In vitro lipoxygenase (LOX) inhibition assay [3]. LOX IC₅₀: 0.020 ± 0.005 mg/mL (compared to NDGA reference IC₅₀: 0.013 ± 0.003 mg/mL) [3].

Established Experimental Protocols

The following methodologies from the search results are representative of standard protocols for evaluating anti-inflammatory activity in natural products.

  • In Vitro Enzyme Inhibition Assays: A common primary screen involves testing the compound's ability to inhibit key inflammatory enzymes like lipoxygenase (LOX) or tyrosinase [2] [3]. The protocol typically involves incubating the enzyme with the test compound and a specific substrate, then measuring the change in absorbance to calculate a percentage of inhibition and the half-maximal inhibitory concentration (IC₅₀) [2] [3].
  • Cell-Based Assays: For a more complex model, essential oils or compounds can be tested on activated human neutrophils. Anti-inflammatory activity is measured by the compound's ability to reduce elastase release from these cells, a key process in inflammation [4].
  • In Silico Molecular Docking: To predict a compound's mechanism of action, computational docking studies are performed. This forecasts how constituent molecules (like germacrene D or (E)-farnesene) interact with and bind to inflammatory targets such as COX-1, COX-2, or LOX enzymes [2].

The workflow below illustrates how these methods integrate into a research pipeline for evaluating a natural compound's anti-inflammatory potential.

G cluster_1 Initial Screening & Isolation cluster_2 Anti-inflammatory Activity Evaluation Start Start: Plant Material Collection A Essential Oil Extraction (Hydrodistillation) Start->A B Chemical Profiling (GC-MS, GC-FID, NMR) A->B C In Vitro Enzymatic Assays (e.g., Lipoxygenase Inhibition) B->C D Cell-Based Assays (e.g., Neutrophil Elastase Release) B->D E In Silico Molecular Docking (Prediction of Target Binding) B->E F Data Analysis & Validation (IC₅₀ Calculation, Statistical Analysis) C->F D->F E->F End Report Conclusions & Mechanistic Insights F->End

Suggestions for Further Research

Given the lack of direct data on α-funebrene, here are potential paths to find more information:

  • Broaden Your Search: Explore scientific databases using related terms like "sesquiterpene anti-inflammatory activity," or investigate the anti-inflammatory properties of plants known to produce α-funebrene, even if the research focuses on their total essential oil rather than the isolated compound.
  • Investigate Structural Analogs: Consider studying terpenes with known activity that are structurally similar to α-funebrene, as they might share biological properties and have more extensive research data available.

References

comparing alpha funebrene content across plant species

Author: Smolecule Technical Support Team. Date: February 2026

Research on Related Plant Compounds

While data on alpha-funebrene is limited, significant research exists on other antifungal compounds from various plants. The table below summarizes key findings from the search results, which may provide a useful context for your research.

Plant Source Key Antifungal Compound(s) Target Fungal Pathogens Experimental Findings Citation
Artemisia annua Essential Oil (Camphor, Camphene, β-Caryophyllene, Germacrene D) Fusarium oxysporum, F. solani Petroleum ether extract significantly inhibited root rot in Panax notoginseng in vivo. [1]
Potato (Solanum tuberosum) α-Solanine, α-Chaconine, Caffeic Acid Various fungal species α-Chaconine & caffeic acid showed synergistic antifungal activity; efficacy is species-dependent and relates to fungal membrane sterol patterns. [2]
Strawberry Pathogen Study α-Solanine (externally applied) Curvularia trifolii Treatment (5 mg/mL) inhibited spore germination; transcriptomics indicated it induced oxidative stress and disrupted lipid biosynthesis in the fungus. [3]
Broccoli Raab Microgreens Polyphenols, Flavonoids N/A (Tested on human cells) Crude extract from plants grown under red-blue light had higher polyphenol content and stronger antioxidant activity against oxidative stress. [4]

Detailed Experimental Protocols

For researchers looking to conduct similar studies, here are the methodologies used in the cited literature to identify and test plant-based antifungal compounds.

  • Extraction and Analysis of Essential Oils (from Artemisia annua)

    • Plant Material Preparation: Leaves are dried, powdered, and subjected to steam distillation for 6 hours to collect essential oil. [1]
    • Compound Identification: The chemical composition of the oil is determined using Gas Chromatography-Mass Spectrometry (GC-MS). Key compounds like camphor and β-caryophyllene are identified this way. [1]
    • In Vivo Antifungal Assay: The potency of extracts (e.g., petroleum ether) is validated in live plant models (Panax notoginseng) to assess disease suppression. [1]
  • Assessing Synergistic Antifungal Effects

    • Minimum Inhibitory Concentration (MIC) Assays: Used to determine the lowest concentration of individual compounds (e.g., glycoalkaloids like α-chaconine and phenolic acids like caffeic acid) required to inhibit fungal growth. [2]
    • Membrane Fluidity Measurement: The generalized polarization of fungal membranes is calculated to investigate the mechanism of action, often showing membrane disruption. [2]
    • Sterol Pattern Analysis: Liquid Chromatography-Mass Spectrometry (LC/MS) is used to analyze the sterol composition of fungal membranes, which is linked to their resistance to specific compounds. [2]
  • Transcriptomic and Metabolomic Profiling

    • Treatment and RNA Sequencing: A pathogenic fungus (e.g., Curvularia trifolii) is treated with a compound like α-solanine. Total RNA is then extracted from both treated and control samples for Illumina sequencing. [3]
    • Differential Expression Analysis: Sequencing reads are assembled and mapped to a reference genome. Tools like edgeR or DESeq2 are used to identify differentially expressed genes (DEGs). [3]
    • Metabolite Extraction and Profiling: Metabolites are extracted and analyzed using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to identify changes in metabolic pathways. [3]

Research Workflow for Antifungal Plant Compounds

The following diagram outlines a generalized experimental workflow, based on the protocols above, for identifying and characterizing antifungal compounds from plants.

start Start: Plant Material Collection A Compound Extraction (e.g., Steam Distillation, Solvent) start->A B Chemical Characterization (GC-MS, LC-MS) A->B C In Vitro Antifungal Assays (MIC, Synergy Tests) B->C D Mechanism of Action Studies (Membrane Fluidity, OMICs) C->D E In Vivo Validation (Plant Disease Models) D->E end Data Integration & Analysis E->end

Insights for Future Research

The absence of direct data on alpha-funebrene highlights a potential gap in the literature. To advance research in this area, you could consider:

  • Exploring Related Species: Focus on the Asteraceae family, to which Artemisia belongs, as it is a known rich source of diverse terpenoid compounds. [1]
  • Employing OMICs Technologies: As seen in the studies, using transcriptomics and metabolomics is powerful for uncovering biosynthetic pathways and the antifungal mechanisms of novel compounds. [5] [3]
  • Investigating Synergy: The research on potato glycoalkaloids demonstrates that combining compounds can enhance efficacy and is a critical area for developing natural fungicides. [2]

References

alpha funebrene synergistic effects with other terpenes

Author: Smolecule Technical Support Team. Date: February 2026

The Framework for Terpene Synergy

The enhanced effect of terpene mixtures, often called the "Entourage Effect," is a key concept. One scientifically studied explanation for this synergy is the Metabolic Model, which highlights the role of insect metabolic detoxification [1]. The diagram below illustrates this mechanism.

Experimental Evidence and Protocols

The table below summarizes a key study that demonstrates this synergistic mechanism and provides its experimental methodology.

Aspect Description
Core Finding Insects' metabolic systems preferentially oxidize the most abundant terpene in a mixture. Minority terpenes, bypassing detoxification, exert toxicity closer to their inherent potential, leading to additive/synergistic effects [1].
Test Organism House flies (Musca domestica) [1].
Methodology Fumigant Bioassay: Terpenes were applied on a filter paper inside a sealed glass jar. Flies were exposed to the vapor, and mortality was recorded after 24 hours to determine the LC50 (Lethal Concentration for 50% of the population) [1].
Synergy Testing Testing binary terpene combinations and comparing observed LC50 with values predicted by the Metabolic Model (MM) and the classical model[cite:5].
Key Intervention Use of Piperonyl Butoxide (PBO), a cytochrome P450 inhibitor, to confirm the detoxification pathway. LC50 values for individual terpenes were re-evaluated in PBO-treated flies to find their intrinsic toxicity (LC50PBO) [1].

How to Approach Your Guide on Alpha-Funebrene

Given the lack of direct data, here is a suggested path forward for your comparison guide:

  • Explicitly State the Data Gap: Clearly indicate to your audience that while terpene synergy is a recognized phenomenon, specific experimental data on alpha-funebrene's synergistic partnerships is not currently available in the scientific literature.
  • Leverage the Established Framework: Use the Metabolic Model and the concept of the Entourage Effect as the theoretical foundation for any potential synergies involving alpha-funebrene [1] [2].
  • Shift to Better-Studied Terpenes: For a meaningful and data-driven comparison guide, consider focusing on terpenes with documented synergistic effects. The table below lists several prominent examples.
Terpene Documented Synergistic Effects & Applications
Beta-Caryophyllene Unique terpene that directly acts as a CB2 receptor agonist; shows anti-inflammatory and analgesic properties; contributes to cannabis entourage effect [2].
Myrcene Believed to enhance cell membrane permeability, facilitating absorption of other cannabinoids and terpenes [2].
Linalool Interacts with GABA and neurotransmitter systems; contributes to calming and anxiolytic effects in synergy with cannabinoids [2].
Limonene Interacts with serotonin receptors; contributes to mood elevation and stress relief synergistically [2].
Alpha-Phellandrene Shows biological activities (antimicrobial, anti-inflammatory, anti-cancer) but limited direct synergy data; most research is on α-phellandrene-rich essential oils rather than isolated compound [3] [4].

References

alpha funebrene odor aroma profile compared to similar terpenes

Author: Smolecule Technical Support Team. Date: February 2026

Odor Profile & Comparative Data

The table below summarizes the aromatic qualities of alpha-funebrene and other terpenes identified in scientific studies:

Terpene Name Odor/Aroma Profile
alpha-Funebrene Woody [1]
alpha-Copaene Woody, Spicy, Honey [1]
beta-Bourbonene Herbal, Woody, Floral, Balsamic [1]
alpha-Cubebene Herbal, Waxy [1]
Cinnamaldehyde Strong Cinnamon Scent [1]
Limonene Citrusy [2]
Pinene Pine-like [2]
Linalool Floral, Lavender-like [2]
Caryophyllene Spicy, Peppery [2]

Research Context and Experimental Data

The primary data on alpha-funebrene's odor comes from a 2024 integrated transcriptomics and metabolomics study on Cinnamomum cassia (Chinese cinnamon) bark [1].

  • Experimental Protocol: The research employed Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME/GC-MS) to analyze volatile organic compounds (VOCs) in bark samples harvested at different times [1]. This is a standard method for capturing and identifying the aromatic compounds that a substance emits.
  • Key Findings: The study identified 724 differentially accumulated volatiles (DAVs), with terpenoids being the most abundant category. Alpha-funebrene was one of five key terpenoids that peaked at 240 months after planting, contributing to the characteristic aroma of the mature bark [1].

Terpenoid Biosynthesis Pathway

The characteristic aromas of these compounds arise from specific biochemical pathways. The following diagram illustrates the general terpenoid biosynthesis pathways (MVA and MEP) that produce these aromatic compounds in plants, based on the protocols from the cited research [1].

G MVA Mevalonic Acid (MVA) Pathway (Cytosol) IPP Isopentenyl pyrophosphate (IPP) MVA->IPP MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) MEP->IPP DMAPP Dimethylallyl diphosphate (DMAPP) MEP->DMAPP IPP->DMAPP GPP Geranyl pyrophosphate (GPP) IPP->GPP FPP Farnesyl pyrophosphate (FPP) IPP->FPP DMAPP->GPP DMAPP->FPP Mono Monoterpenes (e.g., Pinene, Limonene) GPP->Mono Sesqui Sesquiterpenes (e.g., alpha-Funebrene, alpha-Copaene, Caryophyllene) FPP->Sesqui

In the MEP pathway, the precursors IPP and DMAPP combine to form GPP, the backbone for monoterpenes like Pinene and Limonene [1]. In the MVA pathway, these same precursors form FPP, which is the direct precursor for sesquiterpenes, including alpha-Funebrene, alpha-Copaene, and Caryophyllene [1]. The enzyme terpene synthase (TPS) then acts on GPP and FPP to create the final terpene structures [1].

Interpretation and Further Research

  • Profile Context: Alpha-funebrene contributes a foundational woody note to complex aromas. Its effect is contextual, shaped by the presence of other compounds like cinnamaldehyde or alpha-copaene [1].
  • Data Limitations: The available data is descriptive from metabolic profiling. For drug development applications, you may need deeper data such as odor detection thresholds and receptor binding affinities, which are not provided in the current search results.

To advance your investigation, I suggest:

  • Searching specialized databases like PubChem or SciFinder for physicochemical properties and safety data of alpha-funebrene.
  • Reviewing the primary literature on the odorant receptor (OR) activation profiles of related sesquiterpenes to form hypotheses about alpha-funebrene's mechanism of action.

References

×

XLogP3

4.6

Wikipedia

(+)-alpha-Funebrene

Dates

Last modified: 02-18-2024

Explore Compound Types